N-Boc-Ibrutinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30N6O3 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |
InChI |
InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)/t19-/m1/s1/i15D2,16D2 |
InChI Key |
NTSAEGNFPKKRLX-HHLXSKDNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-Ibrutinib-d4: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-Ibrutinib-d4, a deuterated analog of a key intermediate in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details its chemical structure, physicochemical properties, proposed synthesis, analytical methodologies, and its relevance within the context of the BTK signaling pathway.
Chemical Identity and Structure
This compound is the deuterium-labeled form of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. The deuterium (B1214612) atoms are incorporated into the piperidine (B6355638) ring, providing a stable isotopic label for use in pharmacokinetic and metabolic studies of Ibrutinib.
The chemical structure is as follows:
Chemical Formula: C₂₇H₂₆D₄N₆O₃
IUPAC Name: tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate[1]
SMILES: [2H]C1(CC--INVALID-LINK--N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)[2H][1]
Physicochemical and Computed Properties
Quantitative data for this compound and its non-deuterated counterpart, Ibrutinib, are summarized in the tables below for ease of comparison. Experimental data for this compound is limited; therefore, a combination of data for the non-deuterated analog and computed values are provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 490.59 g/mol | [2][3] |
| Exact Mass | 490.26304582 Da | [1] |
| Physical Description | Solid (presumed) | - |
| Storage Condition | Refer to Material Safety Data Sheet (MSDS) | [3] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | 4.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 108 Ų | [1] |
| Heavy Atom Count | 36 | [1] |
Table 3: Experimental Properties of Ibrutinib (for reference)
| Property | Value | Source |
| Melting Point | 149-158 °C | [4] |
| Solubility (in water) | 0.003 mg/mL | [4] |
| logP | 3.97 | [4] |
| pKa | 3.74 | [4] |
Synthesis and Experimental Protocols
This compound serves as a crucial intermediate in the synthesis of Ibrutinib-d4, a labeled analog of the active pharmaceutical ingredient.[3] The following outlines a plausible synthetic pathway and relevant experimental protocols.
Proposed Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to its non-deuterated analog, utilizing a deuterated piperidine starting material. A potential synthetic route is a coupling reaction between 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and a deuterated, protected piperidine derivative.
A representative synthesis for the non-deuterated compound involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate in the presence of cesium carbonate and 4-dimethylaminopyridine (B28879) in DMF at 90°C. The product is then purified by silica (B1680970) gel column chromatography. To obtain the deuterated analog, the synthesis would start with a deuterated version of the N-Boc protected piperidine derivative.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
The purity and characterization of this compound can be assessed using reverse-phase HPLC. The following is a general protocol adaptable for this compound, based on methods for Ibrutinib and other N-Boc protected intermediates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or an appropriate buffer). A typical gradient could be:
-
0-20 min, 35-95% acetonitrile
-
20-25 min, 95% acetonitrile
-
25-26 min, 95-35% acetonitrile
-
26-30 min, 35% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detection Wavelength: 259 nm.[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition or a suitable organic solvent like methanol (B129727) or acetonitrile.
Mechanism of Action and Signaling Pathway
Ibrutinib, the parent compound of this compound, is a first-in-class, orally active inhibitor of Bruton's tyrosine kinase (BTK).[6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[6][7] Ibrutinib works by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[5] This inhibition disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.
The following diagram illustrates the BTK signaling pathway and the inhibitory action of Ibrutinib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TRC-B656717-10MG | LGC Standards [lgcstandards.com]
The Strategic Imperative of Deuterium Labeling in Ibrutinib: A Technical Guide to Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies. However, its pharmacokinetic profile, characterized by extensive metabolism primarily via cytochrome P450 3A4 (CYP3A4), presents challenges including a short half-life and significant inter-individual variability in exposure. This technical guide explores the strategic application of deuterium (B1214612) labeling to Ibrutinib as a means to overcome these limitations. By leveraging the kinetic isotope effect, deuterium substitution at metabolically labile positions is designed to attenuate the rate of metabolic clearance, thereby enhancing the drug's pharmacokinetic properties. This guide provides an in-depth analysis of the rationale, preclinical evaluation methodologies, and the anticipated therapeutic benefits of developing a deuterated analog of Ibrutinib.
Introduction: The Rationale for Deuterating Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, survival, and trafficking.[1] Despite its clinical efficacy, Ibrutinib's pharmacokinetic profile is suboptimal. It undergoes rapid and extensive first-pass metabolism, predominantly mediated by CYP3A4, resulting in low oral bioavailability and a short elimination half-life of approximately 4 to 6 hours.[2] This necessitates daily dosing and can lead to variable drug exposure among patients, potentially impacting both efficacy and safety.
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a validated strategy in medicinal chemistry to improve the metabolic stability of drugs.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down by deuterium substitution at that position. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a more favorable pharmacokinetic profile, including:
-
Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.
-
Increased Half-Life: Reduced clearance leads to a longer elimination half-life, potentially allowing for less frequent dosing.
-
Enhanced Oral Bioavailability: By mitigating first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.
-
Reduced Pharmacokinetic Variability: A more predictable metabolic profile can lead to more consistent drug exposure across different individuals.
For Ibrutinib, the primary sites of metabolism are susceptible to oxidation by CYP3A4. By strategically placing deuterium atoms at these "metabolic hotspots," it is hypothesized that the rate of Ibrutinib's breakdown can be significantly reduced, leading to an improved therapeutic agent.
Data Presentation: Comparative Pharmacokinetics
While specific clinical data for a deuterated Ibrutinib analog is not yet widely available in the public domain, the anticipated improvements based on the principles of the kinetic isotope effect can be illustrated. The following table presents a representative comparison of the pharmacokinetic parameters of Ibrutinib with those of a hypothetical deuterated analog, "Deutero-Ibrutinib." The values for Deutero-Ibrutinib are projected based on the established effects of deuteration on CYP3A4-mediated metabolism of other drugs.
| Pharmacokinetic Parameter | Ibrutinib | Deutero-Ibrutinib (Illustrative) | Anticipated Fold Change |
| Oral Bioavailability (%) | ~3-10%[2] | 20-30% | 2-3 fold increase |
| Time to Maximum Concentration (Tmax) (h) | 1-2[2] | 1-2 | No significant change |
| Maximum Concentration (Cmax) (ng/mL) | Variable | Increased and more consistent | >1.5 fold increase |
| Area Under the Curve (AUC) (ng·h/mL) | 680 ± 517[4] | Substantially Increased | >2 fold increase |
| Elimination Half-Life (t1/2) (h) | 4-6[2] | 8-12 | ~2 fold increase |
| Clearance (CL/F) (L/h) | ~1000 | Reduced | >2 fold decrease |
Note: The data for "Deutero-Ibrutinib" is illustrative and represents the expected improvements based on the kinetic isotope effect. Actual values would need to be determined through preclinical and clinical studies.
Signaling Pathways and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this pathway.
References
- 1. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of BI 705564, a highly selective, covalent inhibitor of Bruton's tyrosine kinase, in Phase I clinical trials in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing structure based drug design and metabolic soft spot identification to optimize the in vitro potency and in vivo pharmacokinetic properties leading to the discovery of novel reversible Bruton’s tyrosine kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Enduring Workhorse: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyloxycarbonyl (N-Boc) group remains a vital and versatile tool, prized for its reliability and unique chemical properties. This technical guide provides a comprehensive overview of the N-Boc protecting group, from its fundamental role and mechanisms of action to detailed experimental protocols and quantitative data, empowering chemists to leverage its full potential in their synthetic endeavors.
The N-Boc group is a carbamate-based protecting group for primary and secondary amines. Its widespread use stems from its remarkable stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its facile and selective removal under mild acidic conditions.[1][2] This orthogonality to many other common protecting groups makes it an invaluable asset in complex, multi-step syntheses, particularly in the intricate world of peptide chemistry.[2]
Core Principles: Protection and Deprotection Mechanisms
The introduction and removal of the N-Boc group are characterized by straightforward and high-yielding reactions.
N-Boc Protection: The most common method for installing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The subsequent collapse of the tetrahedral intermediate liberates the N-Boc protected amine, tert-butanol, and carbon dioxide.[3] While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate (NaHCO₃) is common to neutralize the newly formed carbamic acid proton, driving the reaction to completion.[3]
N-Boc Deprotection: The acid-labile nature of the N-Boc group is its defining characteristic.[1] Deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates, releasing the free amine and carbon dioxide gas.[6]
A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine.[7] To mitigate these side reactions, "scavengers" like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are often added to the deprotection solution to trap the carbocation.[5][7]
Quantitative Data: A Comparative Overview
The efficiency of N-Boc protection and deprotection is highly dependent on the substrate and the specific reaction conditions employed. The following tables provide a summary of quantitative data for various substrates and conditions to guide experimental design.
Table 1: N-Boc Protection of Various Amines
| Amine Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O / Amberlite-IR 120 | Solvent-free | < 1 min | 99 | [3] |
| 4-Nitroaniline | (Boc)₂O / Amberlite-IR 120 | Solvent-free | 1 min | 96 | [3] |
| Benzylamine | (Boc)₂O / Amberlite-IR 120 | Solvent-free | 1 min | 98 | [3] |
| Piperidine | (Boc)₂O / Amberlite-IR 120 | Solvent-free | 2 min | 98 | [3] |
| Glycine methyl ester | (Boc)₂O | Water:Acetone (9.5:0.5) | 10 min | 95 | [8] |
| L-Alanine methyl ester | (Boc)₂O | Water:Acetone (9.5:0.5) | 8 min | 96 | [8] |
| L-Phenylalanine methyl ester | (Boc)₂O | Water:Acetone (9.5:0.5) | 10 min | 94 | [8] |
Table 2: N-Boc Deprotection under Various Acidic Conditions
| N-Boc Protected Substrate | Deprotection Reagent | Solvent | Time | Yield (%) | Reference |
| N-Boc-benzylamine | ChCl:pTSA (1:1 DES) | - | 10 min | 98 | [9] |
| N-Boc-aniline | ChCl:pTSA (1:1 DES) | - | 15 min | 96 | [9] |
| N-Boc-L-Alanine methyl ester | ChCl:pTSA (1:1 DES) | - | 10 min | >98 | [9] |
| N-Boc-imidazole | Boiling Water | Water | 10 min | 99 | [10] |
| N-Boc-aniline | Boiling Water | Water | 4.5 h | 99 | [10] |
| N-Boc-L-phenylalanine | Boiling Water | Water | 1.5 h | 98 | [10] |
| Various Amino Acids | 4 M HCl in Dioxane | Dioxane | 30 min | - | [5] |
| N-Boc-4-fluoroaniline | Oxalyl chloride (3 equiv.) | Methanol | 1 h | 85 | [11] |
| N-Boc-piperidine | Oxalyl chloride (3 equiv.) | Methanol | 2 h | 88 | [11] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of the N-Boc protecting group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.)
-
Triethylamine (TEA) (1.2 mmol, 1.2 equiv.)
-
Dichloromethane (DCM) (5 mL)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add TEA to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA (typically 25-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle in a manual Boc-SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-protected amino acid (3-4 equiv.)
-
Coupling reagent (e.g., HBTU, 3-4 equiv.)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
TFA in DCM (typically 25-50%)
Procedure:
-
Deprotection: Treat the resin-bound peptide with TFA in DCM for 30 minutes to remove the N-terminal Boc group.[12]
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of DIEA in DCM.[12]
-
Washing: Wash the resin with DCM and then with DMF.
-
Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid with the coupling reagent and DIEA in DMF. Add this activation mixture to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a qualitative method like the ninhydrin (B49086) test.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Chemistry: Diagrams and Workflows
Visual representations of reaction mechanisms and experimental workflows can significantly enhance understanding.
Caption: Mechanism of N-Boc protection of an amine using Boc anhydride.
Caption: Acid-catalyzed deprotection mechanism of an N-Boc protected amine.
Caption: Workflow of a typical cycle in Boc solid-phase peptide synthesis.
Conclusion
The N-Boc protecting group, with its robust nature and predictable reactivity, continues to be an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its application, particularly in the challenging field of peptide synthesis, has been refined over decades, establishing a wealth of knowledge and reliable protocols. A thorough understanding of its underlying chemistry, coupled with access to quantitative data and detailed experimental procedures, enables researchers and drug development professionals to strategically and effectively employ the N-Boc group in the synthesis of complex and valuable molecules.
References
- 1. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Water Boc Deprotection | PDF | Amine | Chemical Reactions [scribd.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Isotopic Purity of N-Boc-Ibrutinib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of N-Boc-Ibrutinib-d4, a deuterated analog of an intermediate in the synthesis of Ibrutinib. The incorporation of deuterium (B1214612) in drug molecules is a strategic approach to modify their pharmacokinetic profiles. This document outlines the significance of isotopic purity, the methodologies for its determination, and presents a comprehensive overview of the relevant biological pathways.
Introduction to Isotopic Purity in Deuterated Compounds
Deuterium-labeled compounds, such as this compound, are increasingly utilized in pharmaceutical research to enhance drug efficacy and safety. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect." This can result in improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.
However, the synthesis of deuterated compounds rarely yields a product with 100% isotopic purity. The final product is typically a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. For a compound like this compound, which is designed to have four deuterium atoms, the product will inevitably contain small amounts of molecules with three, two, one, or no deuterium atoms (d3, d2, d1, and d0 species, respectively). Regulatory agencies require rigorous analysis and quantification of these isotopologues. Therefore, accurate determination of isotopic purity is a critical aspect of quality control in drug development.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is determined by quantifying the relative abundance of each isotopologue. This data is crucial for ensuring batch-to-batch consistency and for understanding the potential impact of non-deuterated species on the drug's performance.
Table 1: Example Isotopic Distribution of this compound
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 (No Deuterium) | [M+H]+ | < 0.1 |
| d1 | [M+H+1]+ | 0.2 |
| d2 | [M+H+2]+ | 1.5 |
| d3 | [M+H+3]+ | 5.0 |
| d4 (Fully Deuterated) | [M+H+4]+ | 93.3 |
| Isotopic Purity (d4) | > 98% |
Note: The data presented in this table is a representative example and may not reflect the exact values for a specific batch of this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a powerful technique for separating and identifying the different isotopologues of a deuterated compound.[2][3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Chromatographic Separation: The sample is injected into the LC system. A C18 column is typically used to separate the analyte from any impurities. A gradient elution program with a mobile phase consisting of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed.[5]
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in positive ion mode using electrospray ionization (ESI).[6] Full scan mass spectra are acquired over a relevant m/z range to detect the protonated molecular ions of all isotopologues ([M+H]+, [M+D]+, etc.).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic purity is then calculated based on the relative abundance of the fully deuterated species (d4).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is another essential technique for assessing isotopic purity. It can provide information on the degree of deuteration at specific sites within the molecule.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired.
-
Data Analysis: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration. The percentage of deuteration can be calculated by comparing the integration of the residual proton signals at the deuterated sites with the integration of a non-deuterated proton signal within the same molecule, which serves as an internal reference.
Ibrutinib's Mechanism of Action and Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[7][8][9] This pathway is essential for the proliferation, survival, and trafficking of B-cells.[10] In several B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7][9] This blockage disrupts the downstream signaling cascade, ultimately leading to apoptosis of the malignant B-cells.[10]
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. targetedonc.com [targetedonc.com]
- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Ibrutinib-d4 as a Stable Isotope Labeled Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ibrutinib-d4 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). The use of SIL internal standards is a cornerstone of high-precision bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and reliability in pharmacokinetic and therapeutic drug monitoring studies.
Introduction to Ibrutinib and the Role of Internal Standards
Ibrutinib is a potent, orally administered, first-in-class BTK inhibitor.[1] It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This disruption of the B-cell receptor (BCR) signaling pathway is critical for the proliferation and survival of malignant B-cells, making ibrutinib a cornerstone therapy for various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3]
Given the significant interindividual pharmacokinetic variability of ibrutinib, therapeutic drug monitoring (TDM) is a valuable approach to personalize therapy, optimizing efficacy while minimizing toxicity.[3] Accurate quantification of ibrutinib in biological matrices, such as human plasma, is paramount. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard, such as Ibrutinib-d4, is crucial in LC-MS/MS analysis. Ibrutinib-d4 is chemically identical to ibrutinib, but with four deuterium (B1214612) atoms replacing four hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (ibrutinib) and the internal standard. As Ibrutinib-d4 exhibits nearly identical physicochemical properties to ibrutinib, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Mechanism of Action: The BTK Signaling Pathway
Ibrutinib targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] Upon antigen binding to the BCR, a cascade of signaling events is initiated, crucial for B-cell proliferation, differentiation, and survival. Ibrutinib's irreversible inhibition of BTK effectively blocks these downstream signals.[2][4]
Caption: Ibrutinib inhibits BTK, blocking downstream signaling pathways essential for B-cell survival.
Experimental Protocols for Ibrutinib Quantification
The following sections outline a typical experimental workflow for the quantification of ibrutinib in human plasma using Ibrutinib-d4 as an internal standard. This is a synthesized protocol based on common practices from published literature.[3]
Sample Preparation
The goal of sample preparation is to extract ibrutinib and Ibrutinib-d4 from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and liquid-liquid extraction.
Protocol: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Ibrutinib-d4 working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Ibrutinib-d4 working solution.
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).[3]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Decant the organic supernatant into a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Caption: A generalized workflow for the bioanalysis of ibrutinib using an internal standard.
LC-MS/MS Conditions
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Example Value |
| HPLC System | Shimadzu LC-30AD or equivalent[3] |
| Column | XBridge C18 (e.g., 2.1 x 50 mm, 3.5 µm)[3] |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[3] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Optimized for separation of ibrutinib from matrix components |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Example Value |
| Mass Spectrometer | API 4000+ or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Ibrutinib | Q1: 441.4 m/z -> Q3: 138.3 m/z[3] |
| Ibrutinib-d4 | Q1: 445.5 m/z -> Q3: 142.5 m/z[3] |
| Dwell Time | 100-200 ms |
| Ion Source Temp. | 500-550°C |
| Collision Gas | Argon |
Quantitative Data and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables summarize typical validation parameters for LC-MS/MS methods quantifying ibrutinib using a deuterated internal standard.
Table 3: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Ibrutinib | Ibrutinib-d4 | 1 - 1000 | > 0.99 | 1 | [3] |
| Ibrutinib | Ibrutinib-d5 | 1 - 600 | > 0.99 | 1 | [2] |
| Ibrutinib | Ibrutinib-d5 | 0.2 - 800 | Not specified | 0.2 | [5] |
LLOQ: Lower Limit of Quantification
Table 4: Accuracy and Precision
| Analyte | Internal Standard | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Ibrutinib | Ibrutinib-d4 | Low | 3 | < 9.7% | < 9.7% | < 15% | [3] |
| Mid | 50 | < 9.7% | < 9.7% | < 15% | [3] | ||
| High | 800 | < 9.7% | < 9.7% | < 15% | [3] | ||
| Ibrutinib | Ibrutinib-d5 | Low (LQC) | 2 | < 8.5% | < 8.5% | Within ±15% | [2] |
| Mid (MQC) | 200 | < 8.5% | < 8.5% | Within ±15% | [2] | ||
| High (HQC) | 500 | < 8.5% | < 8.5% | Within ±15% | [2] |
%CV: Percent Coefficient of Variation; QC: Quality Control
Table 5: Recovery and Matrix Effect
| Analyte | Internal Standard | QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Ibrutinib | Ibrutinib-d4 | Not specified | 90.4 - 113.6 | 89.3 - 111.0 | [3] |
| Ibrutinib | Ibrutinib-d5 | LQC | 101.86 | 4.59 (%CV) | [2] |
| MQC | 102.80 | Not specified | [2] | ||
| HQC | 99.28 | 3.68 (%CV) | [2] |
Table 6: Stability
| Analyte | Stability Condition | Duration | Stability (% of Nominal) | Reference |
| Ibrutinib | Bench-top (Room Temp) | 6 hours | Acceptable | [6] |
| Freeze-thaw Cycles | 3 cycles | Acceptable | [2] | |
| Long-term (-80°C) | 1 month | Acceptable | [4] |
Conclusion
Ibrutinib-d4 serves as an excellent stable isotope-labeled internal standard for the quantification of ibrutinib in biological matrices. Its use in conjunction with LC-MS/MS provides a highly sensitive, specific, and robust analytical method. The detailed protocols and validation data presented in this guide demonstrate the reliability of this approach for applications in therapeutic drug monitoring, pharmacokinetic studies, and other research contexts. The implementation of such validated methods is essential for optimizing ibrutinib therapy and advancing our understanding of its clinical pharmacology.
References
- 1. jetir.org [jetir.org]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to N-Boc-Ibrutinib-d4
This technical guide provides comprehensive information on N-Boc-Ibrutinib-d4, a deuterated and Boc-protected intermediate of Ibrutinib (B1684441), for researchers, scientists, and drug development professionals. Ibrutinib is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2][3]. As a key component in the B-cell receptor (BCR) signaling pathway, BTK is a critical target in various B-cell malignancies[4][5][6][7]. Stable isotope-labeled compounds like Ibrutinib-d4, and their intermediates, are essential tools in pharmacokinetic studies and mass spectrometry-based applications.
Molecular Profile and Quantitative Data
This compound is an intermediate used in the synthesis of Ibrutinib-d4, a labeled analogue of Ibrutinib[1]. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it invaluable for tracer studies in drug metabolism and pharmacokinetic (DMPK) research. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine (B6355638) nitrogen during synthesis.
Below is a summary of its key molecular data.
| Property | Value | Source |
| Molecular Formula | C₂₇D₄H₂₆N₆O₃ | LGC Standards[8] |
| Molecular Weight | 490.59 g/mol | LGC Standards[8] |
| IUPAC Name | tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate | PubChem[9] |
| Synonyms | (R)-Butyl 3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate-d4 | PubChem[9] |
| Unlabeled CAS Number | 1022150-11-3 | LGC Standards[8] |
Experimental Protocols: Representative Synthesis
The synthesis of this compound involves multi-step chemical reactions. The following protocol is a representative example for the synthesis of the core structure, based on established methods for Ibrutinib and its analogues. The key distinction for synthesizing the d4 variant would be the use of a deuterated piperidine starting material.
Objective: To synthesize (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
Methodology: A common synthetic route involves a Mitsunobu reaction followed by a Suzuki coupling.
Step 1: Mitsunobu Reaction
-
Suspend 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent), (S)-3-hydroxy-N-BOC-piperidine (1.3 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF)[10]. For the d4 analogue, a deuterated version of the piperidine reactant would be used.
-
Cool the mixture in an ice bath.
-
Add Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over a period of several hours while maintaining the temperature[10].
-
Allow the mixture to stir overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting product, an N-Boc protected piperidinyl-pyrazolo-pyrimidine intermediate, can be moved to the next step. In many industrial processes, this intermediate may not be isolated to improve efficiency[11].
Step 2: Suzuki Coupling Reaction
-
To the intermediate from Step 1, add (4-phenoxyphenyl)boronic acid (1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and a suitable base like potassium phosphate (B84403) (2.0 equivalents)[12].
-
Add a solvent system, typically a mixture of 1,4-dioxane (B91453) and water[12].
-
Heat the reaction mixture under a nitrogen atmosphere at approximately 100°C for several hours, monitoring for completion via TLC or HPLC[12].
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the final N-Boc-Ibrutinib analogue.
Visualization of Ibrutinib's Mechanism of Action
Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway[4][6]. This inhibition disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and trafficking[6][7]. The following diagram illustrates the key steps in this pathway and the point of inhibition by Ibrutinib.
References
- 1. clearsynth.com [clearsynth.com]
- 2. usbio.net [usbio.net]
- 3. Ibrutinib | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. targetedonc.com [targetedonc.com]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TRC-B656717-10MG | LGC Standards [lgcstandards.com]
- 9. This compound | C27H30N6O3 | CID 169434910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]
- 11. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 12. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Physical and chemical characteristics of N-Boc-Ibrutinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Boc-Ibrutinib-d4, a deuterated intermediate crucial for the synthesis of Ibrutinib-d4. Ibrutinib (B1684441) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of malignant B-cells.[1] This guide delves into its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and visualizes its role within the broader context of BTK signaling.
Physicochemical Characteristics
This compound, or (3R)-tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate, is a stable isotope-labeled form of N-Boc-Ibrutinib.[2][3] The deuterium (B1214612) labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Ibrutinib.[4][5][6]
Chemical and Physical Properties
| Property | This compound | N-Boc-Ibrutinib (non-deuterated) | Ibrutinib |
| Molecular Formula | C₂₇H₂₆D₄N₆O₃[7][8] | C₂₇H₃₀N₆O₃[9][10] | C₂₅H₂₄N₆O₂[11][12] |
| Molecular Weight | 490.59 g/mol [7][8] | 486.57 g/mol [9] | 440.5 g/mol [11][12] |
| IUPAC Name | tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate[2][3] | (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate[10] | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one[12] |
| Appearance | White to off-white solid (inferred from Ibrutinib)[12] | White amorphous powder[13] | White to off-white solid[12] |
| Melting Point | Not available | Not available | 149-158°C[12] |
| Solubility | Soluble in organic solvents such as DMSO and DMF (inferred from Ibrutinib)[11] | Soluble in organic solvents (inferred from Ibrutinib)[11] | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and ethanol (B145695) (~0.25 mg/mL). Sparingly soluble in aqueous buffers.[11] |
| Storage Condition | Refer to the Material Safety Data Sheet (MSDS) for complete information.[7][8] Generally stored at -20°C for long-term stability.[11] | Refer to MSDS. | Store at -20°C for long-term stability (≥4 years).[11] |
| Stability | Stable under recommended storage conditions.[6] Studies on amorphous Ibrutinib suggest that storage conditions (temperature and humidity) can impact physical stability.[14][15][16] | Stable under recommended storage conditions. | Amorphous Ibrutinib can recrystallize over time at elevated temperature and humidity.[15] |
Signaling Pathway of the Active Moiety: Ibrutinib
This compound is a protected intermediate that, upon deprotection and subsequent acylation, yields Ibrutinib-d4. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The diagram below illustrates the central role of BTK in B-cell signaling and the mechanism of action of Ibrutinib.
Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for its non-deuterated analogue and related compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a deuterated, Boc-protected piperidine (B6355638) derivative. The following is a representative protocol adapted from patent literature.[17]
Reaction:
-
Reactants:
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4
-
Cesium Carbonate (Cs₂CO₃)
-
4-Dimethylaminopyridine (DMAP)
-
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF.
-
To the solution, add (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4, cesium carbonate, and 4-dimethylaminopyridine.
-
Heat the reaction mixture to 90°C and stir until the reaction is complete, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).
-
After completion, remove the DMF under reduced pressure.
-
The crude product is then subjected to purification.
Caption: A general workflow for the synthesis of this compound.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a commonly employed method.
Method: Silica (B1680970) Gel Column Chromatography [13][17]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is typically used. A common starting gradient is 40:1 (DCM:MeOH).[17]
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the DCM:MeOH mobile phase, gradually increasing the polarity by increasing the proportion of methanol if necessary.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity and identity of this compound.
3.3.1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound.
-
Column: A reverse-phase C18 column, such as a Kromosil C18 (250mm x 4.6 mm, 5 µm particle size), is often used for Ibrutinib and its intermediates.[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is common. For example, a mobile phase of phosphate buffer and acetonitrile (B52724) in a 45:55 (v/v) ratio has been used for Ibrutinib.[18]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[18]
-
Detection: UV detection at a wavelength of approximately 295 nm is suitable for Ibrutinib and related compounds.[18]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution to be analyzed.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the compound, from which purity can be calculated.
-
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of this compound, particularly in biological matrices.
-
Chromatography: Similar HPLC conditions as described above can be used. A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) buffer and acetonitrile is also effective.[1][19]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.
-
-
Internal Standard: A non-deuterated version of the analyte or another related deuterated compound can be used as an internal standard for accurate quantification.[1][4]
-
Procedure:
-
Develop an MRM method by determining the optimal precursor and product ions for this compound.
-
Perform sample preparation, which may involve protein precipitation or liquid-liquid extraction for biological samples.[4][5]
-
Analyze the samples using the developed LC-MS/MS method.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caption: General analytical workflow for this compound.
Conclusion
This compound is a critical reagent in the development and study of Ibrutinib. This guide has provided a detailed overview of its physicochemical properties, its role in the context of BTK inhibition, and comprehensive experimental protocols for its synthesis, purification, and analysis. The provided information and visualizations aim to support researchers and scientists in their work with this important compound.
References
- 1. Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. This compound | C27H30N6O3 | CID 169434910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 8. clearsynth.com [clearsynth.com]
- 9. (R)-tert-Butyl-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[… [cymitquimica.com]
- 10. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | C27H30N6O3 | CID 59799012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 14. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus® [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1022150-11-3 [chemicalbook.com]
- 18. rjptonline.org [rjptonline.org]
- 19. ctppc.org [ctppc.org]
Methodological & Application
Application Note: Synthesis of Ibrutinib-d4 via Acid-Catalyzed Deprotection of N-Boc-Ibrutinib-d4
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis of Ibrutinib-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). The synthesis involves the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from the intermediate, N-Boc-Ibrutinib-d4, under acidic conditions. This document outlines the reaction scheme, a step-by-step experimental protocol, required materials, and a summary of quantitative data.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed deprotection of the piperidine (B6355638) nitrogen. The Boc group is cleaved, yielding the desired Ibrutinib-d4 amine salt, which can be neutralized in a subsequent work-up.
Caption: Chemical transformation of this compound to Ibrutinib-d4.
Materials and Equipment
Reagents:
-
This compound (MW: 490.59 g/mol )[1]
-
Hydrochloric Acid (HCl), 4M solution in 1,4-Dioxane or Isopropyl Alcohol (IPA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or meter
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocol
This protocol is based on common acidic deprotection methods for Boc-protected amines in Ibrutinib synthesis.[2][3][4]
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or dichloromethane (approx. 10 mL per gram of starting material). Stir the mixture at room temperature until all solid has dissolved.
-
Acid Addition: Cool the solution to 0-5°C using an ice bath. Slowly add the 4M HCl solution (in Dioxane or IPA, 5.0-10.0 eq) dropwise to the stirring mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir for 4-6 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Work-up & Isolation (Method A - Precipitation):
-
If a precipitate (the HCl salt of Ibrutinib-d4) forms during the reaction, cool the mixture in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., acetone) to remove residual acid.
-
Dry the product under vacuum at 40-50°C to yield (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl-d4)propan-2-en-1-one hydrochloride.
-
-
Work-up & Isolation (Method B - Extraction):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Add deionized water and dichloromethane to the residue.
-
Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ibrutinib-d4 free base.
-
-
Purification (Optional): If necessary, the crude product can be further purified by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient.
Data Presentation
The following table summarizes the typical quantities and conditions for the reaction.
| Parameter | Value | Notes |
| Reactant | ||
| This compound | 1.0 g (2.04 mmol, 1.0 eq) | Starting material. |
| Reagent & Solvent | ||
| Acetone | 20 mL | Reaction solvent.[4] |
| 4M HCl in Isopropyl Alcohol | 5.1 mL (20.4 mmol, 10.0 eq) | Deprotecting agent. An excess is used to drive the reaction.[4] |
| Reaction Conditions | ||
| Temperature | 0°C to 25°C | Initial cooling followed by reaction at room temperature. |
| Reaction Time | 4-6 hours | Monitor by TLC or HPLC for completion.[4] |
| Expected Outcome | ||
| Theoretical Yield | ~0.80 g (as free base) | Based on the molecular weight of Ibrutinib-d4 (390.46 g/mol ). |
| Expected Purity (Post-Workup) | >95% | Purity can be assessed by HPLC analysis. |
Experimental Workflow Visualization
The logical flow of the synthesis protocol is illustrated below.
Caption: Workflow diagram for the synthesis of Ibrutinib-d4.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Hydrochloric acid solutions are corrosive and should be handled with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents like dichloromethane and acetone are flammable and volatile; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. clearsynth.com [clearsynth.com]
- 2. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 3. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]
- 4. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Application Note: High-Throughput Quantification of Ibrutinib in Human Plasma using Ibrutinib-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibrutinib in human plasma. Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, is a key therapeutic agent in the treatment of various B-cell malignancies.[1][2][3] This protocol utilizes a stable isotope-labeled internal standard, Ibrutinib-d4, to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Ibrutinib.
Introduction
Ibrutinib is an oral medication that functions as an irreversible inhibitor of Bruton's tyrosine kinase, a crucial protein in the B-cell receptor signaling pathway essential for the survival and proliferation of malignant B-cells.[2][3] Accurate measurement of Ibrutinib concentrations in plasma is critical for understanding its pharmacokinetics and for optimizing therapeutic outcomes. The use of a deuterated internal standard like Ibrutinib-d4 is the gold standard in LC-MS/MS bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for matrix effects and variability.[1][4] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Ibrutinib and Ibrutinib-d4.
Experimental
Materials and Reagents
-
Ibrutinib (Purity: ≥99%)
-
Ibrutinib-d4 (Isotopic Purity: ≥99%)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (B1210297) (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Tert-butyl methyl ether (HPLC grade)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
-
Autosampler Vials
Protocol
Preparation of Stock and Working Solutions
-
Ibrutinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibrutinib in methanol.
-
Ibrutinib-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibrutinib-d4 in methanol.
-
Ibrutinib Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Ibrutinib-d4 IS Working Solution (e.g., 100 ng/mL): Dilute the Ibrutinib-d4 stock solution with acetonitrile.
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Method 1: Protein Precipitation (PPT) [3][4][5]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the Ibrutinib-d4 IS working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) [1][7]
-
Pipette 250 µL of plasma sample into a tube.
-
Add 50 µL of the Ibrutinib-d4 IS working solution and briefly sonicate.[1]
-
Add 500 µL of ethyl acetate or tert-butyl methyl ether.[1][7]
-
Vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10-20 minutes at 5°C.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial.[1]
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient | A suitable gradient should be optimized to ensure separation from matrix components. A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B, followed by a wash and re-equilibration step. |
Mass Spectrometry
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5000 V |
| Source Temperature | 400 - 550°C |
| MRM Transitions | Ibrutinib: m/z 441.2 → 138.3, 441.4 → 304.2; Ibrutinib-d4: m/z 445.5 → 142.5, 446.2 → 309.2 |
| Collision Gas | Argon |
Data and Performance Characteristics
The following tables summarize typical performance data obtained from validated methods in the literature.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ibrutinib | 0.4 - 1000 | 0.4 - 1.0 | >0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 1 - 5 | < 15% | < 15% | 85 - 115% |
| MQC | 50 - 200 | < 15% | < 15% | 85 - 115% |
| HQC | 400 - 800 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| LQC | > 85% | 85 - 115% |
| HQC | > 85% | 85 - 115% |
Visualizations
Caption: Workflow for Ibrutinib analysis using protein precipitation.
Caption: Ibrutinib's mechanism of action in the BCR signaling pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of Ibrutinib in human plasma. The use of the deuterated internal standard, Ibrutinib-d4, ensures the accuracy and precision required for demanding research and clinical applications. The protocol is straightforward, employing common sample preparation techniques and standard LC-MS/MS instrumentation. This method is well-suited for pharmacokinetic assessments and therapeutic drug monitoring of Ibrutinib.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. ctppc.org [ctppc.org]
- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalysis of ibrutinib, and its dihydrodiol- and glutathione cycle metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 7. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ibrutinib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Ibrutinib in human plasma. Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) crucial in the treatment of various B-cell malignancies.[1][2][3] The described method is tailored for researchers, scientists, and drug development professionals, offering a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The protocol employs a straightforward sample preparation technique, followed by rapid and selective chromatographic separation and sensitive detection using tandem mass spectrometry. All quantitative data and experimental protocols are presented in a clear, structured format for ease of use.
Introduction
Ibrutinib is a first-in-class BTK inhibitor that has revolutionized the treatment of B-cell cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] It functions by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1] Given the critical role of Ibrutinib in cancer therapy, a robust and sensitive analytical method for its quantification in biological matrices is imperative for clinical and research applications. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and accuracy.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for Ibrutinib quantification in human plasma.
Signaling Pathway of Ibrutinib
Ibrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and survival. Ibrutinib's irreversible binding to BTK disrupts this pathway, thereby inhibiting the growth of malignant B-cells.
Figure 1. Ibrutinib Signaling Pathway
Experimental Workflow
The overall workflow for the LC-MS/MS quantification of Ibrutinib from plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis. A generalized workflow is depicted below.
Figure 2. Experimental Workflow
Materials and Methods
Reagents and Materials
-
Ibrutinib reference standard (Purity >99%)
-
Ibrutinib-d5 internal standard (IS) (Purity >99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (Analytical grade)
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Milli-Q water or equivalent
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
Standard Solutions Preparation
Stock solutions of Ibrutinib and Ibrutinib-d5 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Experimental Protocols
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Ibrutinib-d5 internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ibrutinib: 441.2 → 304.2, Ibrutinib-d5: 446.2 → 309.2[5] |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Method Validation and Results
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Ibrutinib | 1 - 1000 | >0.99 | 1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High). The results were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | < 10 | 95 - 105 | < 10 | 97 - 103 |
| MQC | 100 | < 8 | 98 - 102 | < 8 | 99 - 101 |
| HQC | 800 | < 7 | 99 - 101 | < 7 | 98 - 102 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The recovery was consistent and reproducible, and no significant matrix effect was observed.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | > 85 | 90 - 110 |
| HQC | > 85 | 92 - 108 |
Conclusion
This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of Ibrutinib in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation. This protocol provides a valuable tool for professionals involved in the development and clinical application of Ibrutinib.
References
Application Note: Quantification of Ibrutinib in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantitative determination of Ibrutinib in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ibrutinib.
Introduction
Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. It is indicated for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Accurate measurement of Ibrutinib concentrations in human plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Ibrutinib in human plasma.
Signaling Pathway of Ibrutinib
Caption: Ibrutinib inhibits Bruton's tyrosine kinase (BTK).
Experimental Workflow
Caption: Bioanalytical workflow for Ibrutinib in plasma.
Materials and Methods
Reagents and Materials
-
Ibrutinib reference standard (Purity ≥ 99.8%)
-
Ibrutinib-d5 (Internal Standard, IS) (Purity ≥ 99.7%)[1][2][3]
-
Acetonitrile (B52724) (HPLC grade)[3][4]
-
Ammonium acetate (B1210297) (Analytical grade)
-
Water (Ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 75 mm x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate[1][2][3] |
| Mobile Phase B | Acetonitrile or Methanol[1][4] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 5-20 µL |
| Column Temperature | 35 °C[1] |
| Autosampler Temp. | 5 °C[1] |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | See Table 2 |
| Dwell Time | 100-200 ms |
| Source Temperature | 400-500 °C |
| Ion Spray Voltage | 4500-5500 V |
Table 2: MRM Transitions for Ibrutinib and Ibrutinib-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibrutinib | 441.2 | 55.01[1] |
| Ibrutinib-d5 (IS) | 446.5 | 60.01[1] |
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ibrutinib and Ibrutinib-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the Ibrutinib-d5 stock solution to a final concentration of 1 µg/mL.[1]
Sample Preparation Protocol
-
Thaw human plasma samples at room temperature.
-
Pipette 250 µL of plasma into a microcentrifuge tube.[1]
-
Add 50 µL of the Ibrutinib-d5 internal standard working solution (1 µg/mL) to each plasma sample, except for the blank samples.[1]
-
Vortex for 15 seconds.[1]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex for 5 minutes, followed by centrifugation at 5000 rpm for 10-20 minutes at 5 °C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Method Validation
The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[5][6]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1-600 ng/mL[1][4] |
| Correlation Coefficient (r²) | > 0.99[1][4] |
| Lower Limit of Quantitation (LLOQ) | 0.5-1 ng/mL[1][5] |
| Precision (%RSD) | |
| Intra-day | < 8.5%[1][4] |
| Inter-day | < 8.5%[1][4] |
| Accuracy (%) | |
| Intra-day | Within ±15% of nominal concentration |
| Inter-day | Within ±15% of nominal concentration |
| Recovery | 99.28% - 102.8%[1][4] |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | |
| Freeze-Thaw | Stable |
| Short-Term (Bench-top) | Stable |
| Long-Term | Stable |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ibrutinib in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and stability.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
Application Notes and Protocols for Ibrutinib Therapeutic Drug Monitoring Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib (B1684441) is a potent inhibitor of Bruton's tyrosine kinase (BTK) that is crucial for B-cell receptor (BCR) signaling and is used in the treatment of various B-cell malignancies.[1] Therapeutic drug monitoring (TDM) of ibrutinib is essential to optimize treatment efficacy and minimize toxicity, given the significant interindividual pharmacokinetic variability. Accurate and reliable quantification of ibrutinib in plasma is the cornerstone of effective TDM. This document provides detailed application notes and protocols for the most common sample preparation techniques used for ibrutinib analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Ibrutinib and the BTK Signaling Pathway
Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[2] This inhibition disrupts the B-cell receptor signaling pathway, which is critical for B-cell proliferation, trafficking, and survival. The following diagram illustrates the key components of the BTK signaling pathway and the point of inhibition by ibrutinib.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goal is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and lead to inaccurate results. The following table summarizes quantitative data for the three main sample preparation techniques for ibrutinib.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 92.1 - 102.7[3][4] | 90.4 - 113.6[5][6] | >85[7][8] |
| Matrix Effect (%) | 96.6 - 111.1[3][4] | 89.3 - 111.0[5][6] | Minimal (not explicitly quantified)[7][8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 - 1.0[9][10] | 1.0[5][11] | 2.0[7] |
| Throughput | High | Medium | Medium to High |
| Cost per sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Table 1: Comparison of Quantitative Parameters for Ibrutinib Sample Preparation Techniques.
Experimental Protocols
The following sections provide detailed protocols for each sample preparation technique. These protocols are intended as a starting point and may require optimization based on the specific laboratory equipment and reagents.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. It is a cost-effective technique suitable for high-throughput analysis.
Workflow for Protein Precipitation:
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Ibrutinib-d5) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.[12]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume (e.g., 100 µL) of the mobile phase starting condition.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers improved selectivity compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences in the aqueous phase.
Workflow for Liquid-Liquid Extraction:
Protocol:
-
Sample Aliquoting: Aliquot 250 µL of human plasma into a clean microcentrifuge tube.[13]
-
Internal Standard (IS) Spiking: Add 50 µL of the internal standard working solution (e.g., Ibrutinib-d5) to the plasma sample.[13]
-
pH Adjustment: Add a small volume of a basic buffer (e.g., 0.3 mL of 1 M sodium carbonate solution) to adjust the pH, which can improve the extraction efficiency of ibrutinib into the organic phase.[11]
-
Extraction Solvent Addition: Add 500 µL of ethyl acetate (B1210297) to the sample.[13]
-
Vortexing: Vortex the mixture for 5 minutes to ensure efficient extraction.[13]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10-20 minutes at 5°C to separate the aqueous and organic layers.[13]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase starting condition.[13]
-
Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the highest degree of sample cleanup and selectivity by utilizing a solid sorbent to retain the analyte of interest while allowing interfering compounds to be washed away. This method is particularly useful for achieving low limits of quantification.
Workflow for Solid-Phase Extraction:
References
- 1. ctppc.org [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application of N-Boc-Ibrutinib-d4 in Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib (B1684441) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation and survival of B-cells, and its dysregulation is implicated in various B-cell malignancies.[2][3] Ibrutinib has transformed the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] Given its significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) is a promising approach for personalizing therapy to optimize efficacy and minimize toxicity.[6][7][8]
Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of Ibrutinib. A reliable bioanalytical method is critical for the accurate quantification of Ibrutinib in biological matrices such as plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[5][9] The use of a stable isotope-labeled internal standard is essential for accurate quantification in LC-MS/MS assays to correct for matrix effects and variations in sample processing. N-Boc-Ibrutinib-d4 is a deuterated and protected form of Ibrutinib, designed for use as a precursor to the internal standard, Ibrutinib-d4, in such assays.
Principle and Application
This compound serves as a stable, protected precursor to the deuterated internal standard, Ibrutinib-d4. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during storage and handling. For use in a pharmacokinetic study, the Boc group is removed (deprotection) to yield Ibrutinib-d4. This deuterated internal standard is chemically identical to the analyte (Ibrutinib) but has a different mass due to the deuterium (B1214612) atoms. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for accurate quantification of the analyte by calculating the ratio of the analyte's signal to the internal standard's signal, which corrects for any sample loss or ionization variability during the analytical process.
Experimental Protocols
Preparation of Ibrutinib-d4 Internal Standard from this compound
Objective: To deprotect this compound to generate Ibrutinib-d4 for use as an internal standard.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the deprotection by LC-MS if necessary.
-
Evaporate the solvent and excess TFA under a gentle stream of nitrogen.
-
Reconstitute the resulting Ibrutinib-d4 residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Store the stock solution at -20°C or below.
Quantification of Ibrutinib in Human Plasma using LC-MS/MS
Objective: To determine the concentration of Ibrutinib in human plasma samples from a pharmacokinetic study.
Materials and Reagents:
-
Human plasma samples
-
Ibrutinib analytical standard
-
Ibrutinib-d4 internal standard (prepared as described above)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source
Procedure:
a) Sample Preparation (Protein Precipitation): [10]
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 200 µL of the internal standard working solution (Ibrutinib-d4 in acetonitrile, e.g., at 20 ng/mL).[10]
-
Vortex mix for 10 minutes to precipitate plasma proteins.[10]
-
Centrifuge at 16,000 rpm for 15 minutes.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile:water, 38:62, v/v).[10]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[10]
b) LC-MS/MS Analysis:
-
Chromatographic Conditions (example):
-
Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm)[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient Elution: A suitable gradient to separate Ibrutinib from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (example):
c) Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of Ibrutinib analytical standard into blank plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the same procedure.
-
Generate a calibration curve by plotting the peak area ratio of Ibrutinib to Ibrutinib-d4 against the nominal concentration of the calibration standards.
-
Determine the concentration of Ibrutinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Pharmacokinetic Parameters of Ibrutinib
The following table summarizes key pharmacokinetic parameters of Ibrutinib from various studies.
| Parameter | Value | Conditions | Reference |
| Tmax (Time to maximum concentration) | 1-2 hours | Oral administration | [1][11][12] |
| T½ (Elimination half-life) | 4-9 hours | Oral administration | [11][12][13] |
| AUC (Area under the curve) | 680 ± 517 ng·h/mL | 420 mg/day steady state | [11] |
| Protein Binding | 97.3% | In vitro | [11] |
| Volume of Distribution (Vd) | 683 L | Steady state | [11] |
| Metabolism | Primarily via CYP3A4 | [11][12] | |
| Food Effect | ~2-fold increase in exposure with a high-fat meal | [12] |
LC-MS/MS Method Validation Parameters
This table presents typical validation parameters for an LC-MS/MS method for Ibrutinib quantification.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.4 - 1000 ng/mL | [6][10] |
| Correlation Coefficient (r²) | > 0.99 | [6][9] |
| Lower Limit of Quantification (LLOQ) | 0.4 - 0.5 ng/mL | [9][10] |
| Intra- and Inter-day Precision | < 15% | [6][9] |
| Accuracy | Within ±15% (85-115%) | [6] |
| Recovery | 90.4 - 113.6% | [6][7] |
| Matrix Effect | 89.3 - 111.0% | [6][7] |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Ibrutinib.
Caption: Ibrutinib's inhibition of the BCR signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. ctppc.org [ctppc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
Application Note: Quantitative Determination of Ibrutinib and its Metabolites using Ibrutinib-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Ibrutinib (B1684441) and its active metabolite, PCI-45227 (dihydrodiol-ibrutinib), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ibrutinib-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol described herein is a composite methodology based on established and validated bioanalytical procedures.
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Due to significant inter-individual variability in its pharmacokinetics, accurate and reliable methods for quantifying Ibrutinib and its active metabolites in biological matrices are crucial for optimizing therapy and ensuring patient safety.[3] The primary active metabolite of Ibrutinib is dihydrodiol-ibrutinib (PCI-45227), which also contributes to the overall therapeutic effect.[4][5]
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[6] Ibrutinib-d4 is a deuterated analog of Ibrutinib commonly employed for this purpose.[7][8][9] This document outlines a comprehensive protocol for the simultaneous determination of Ibrutinib and PCI-45227 in human plasma using Ibrutinib-d4 as an internal standard.
Ibrutinib Metabolism
Ibrutinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors.[4][10] The metabolic pathways include hydroxylation of the phenyl group, opening of the piperidine (B6355638) ring, and epoxidation followed by hydrolysis to form the dihydrodiol metabolite (PCI-45227), which is an active metabolite.[4][10]
Figure 1: Simplified metabolic pathway of Ibrutinib.
Experimental Protocol
This protocol describes a typical workflow for the extraction and analysis of Ibrutinib and PCI-45227 from human plasma.
Materials and Reagents
-
Ibrutinib analytical standard
-
PCI-45227 analytical standard
-
Ibrutinib-d4 (Internal Standard, IS)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Water (ultrapure)
Equipment
-
Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Precision pipettes
Sample Preparation (Protein Precipitation)
-
Spiking: To 50 µL of blank human plasma, add the appropriate volume of Ibrutinib and PCI-45227 standard working solutions. For patient samples, use 50 µL of the collected plasma.
-
Internal Standard Addition: Add 10 µL of Ibrutinib-d4 working solution (e.g., 50 ng/mL in methanol) to all samples (calibrators, QCs, and unknowns).
-
Precipitation: Add 200 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
Figure 2: Sample preparation workflow.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for individual systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1.5 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibrutinib | 441.1 | 304.2 |
| PCI-45227 | 475.2 | 304.2 |
| Ibrutinib-d4 | 445.5 | 142.5 |
Note: MRM transitions should be optimized for the specific instrument being used.
Method Validation Parameters
A summary of typical validation results for this type of assay is provided below. These are representative values and may vary between laboratories.
Table 4: Summary of Method Performance
| Parameter | Ibrutinib | PCI-45227 (Dihydrodiol-Ibrutinib) |
| Linearity Range | 0.400 - 200 ng/mL[11][12] | 0.400 - 200 ng/mL[11][12] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.400 ng/mL[11][12] | 0.400 ng/mL[11][12] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Ibrutinib-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used to fit the data. The concentrations of Ibrutinib and PCI-45227 in the quality control and unknown samples are then determined from this calibration curve.
Conclusion
The LC-MS/MS method described, utilizing Ibrutinib-d4 as an internal standard, provides a robust, sensitive, and specific approach for the simultaneous quantification of Ibrutinib and its active metabolite, PCI-45227, in human plasma. This application note offers a detailed protocol and performance characteristics to guide researchers in implementing this assay for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ctppc.org [ctppc.org]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential adsorption of an analyte and its D4, D5 and 13C6 labeled analogues combined with instrument-specific carry-over issues: The Achilles' heel of ibrutinib TDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Ibrutinib in B-cell Malignancies Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative analysis of Ibrutinib (B1684441), a targeted therapy for various B-cell malignancies. The information compiled here is intended to guide researchers in developing and executing robust experimental protocols for preclinical and clinical studies involving Ibrutinib.
Introduction to Ibrutinib
Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[3][4] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia (WM), the BCR pathway is constitutively active, driving malignant B-cell growth and survival.[3][5][6] Ibrutinib works by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking its kinase activity.[3][4][6] This inhibition disrupts the downstream signaling cascade, leading to decreased proliferation, increased apoptosis (programmed cell death), and impaired adhesion and migration of malignant B-cells.[3][7]
Quantitative Analysis of Ibrutinib
The quantitative analysis of Ibrutinib in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and understanding its mechanism of action. Various analytical methods have been developed for the accurate and sensitive quantification of Ibrutinib.
Analytical Methodologies
Several analytical techniques are employed for the determination of Ibrutinib in pharmaceutical preparations and human plasma. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used methods due to their sensitivity and specificity.[8][9]
Table 1: Summary of Analytical Methods for Ibrutinib Quantification
| Method | Matrix | Linearity Range | Lower Limit of Quantitation (LLOQ) | Key Findings & Reference |
| HPLC-UV | Human Plasma | 10 - 500 ng/mL | 10 ng/mL | Simple and applicable for routine therapeutic drug monitoring.[10] |
| LC-MS/MS | Human Plasma | 0.5 - 48 ppb | 0.5 ppb | High sensitivity and specificity, suitable for bioequivalence and pharmacokinetic studies.[11] |
| LC-MS/MS | Human Plasma | 0.2 - 800 ng/mL | 0.2 ng/mL | Simultaneous quantification of Ibrutinib and its active metabolite, dihydroxydiol ibrutinib.[12] |
| RP-HPLC-DAD | Human Plasma | 1 - 50 ng/mL | 1 ng/mL | Fully validated method for determining low levels of the drug in human plasma.[13] |
Experimental Protocols
Protocol 1: Quantification of Ibrutinib in Human Plasma using HPLC-UV
This protocol is based on a simplified method suitable for routine therapeutic drug monitoring in a hospital laboratory setting.[10]
1. Objective: To determine the concentration of Ibrutinib in human plasma samples.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
C18 analytical column (e.g., Capcell Pack C18 MG II, 250 × 4.6 mm)
-
Mobile Phase: Acetonitrile and 0.5% monopotassium phosphate (B84403) (KH2PO4, pH 3.0) in a 52:48 (v/v) ratio
-
Internal Standard (IS): Nilotinib
-
Solid-phase extraction (SPE) cartridges
-
Human plasma samples
-
Ibrutinib and Nilotinib reference standards
3. Sample Preparation:
-
To 200 μL of plasma, add the internal standard (Nilotinib).
-
Perform protein precipitation and extraction using a solid-phase extraction cartridge.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. HPLC-UV Analysis:
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Set the UV detector wavelength to 260 nm.
-
Inject the prepared sample into the HPLC system.
-
Record the chromatograms and determine the peak areas of Ibrutinib and the internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Ibrutinib to the peak area of the internal standard against the concentration of the Ibrutinib standards.
-
Determine the concentration of Ibrutinib in the plasma samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of Ibrutinib and its Metabolite in Human Plasma by LC-MS/MS
This protocol describes a highly sensitive and specific method for the simultaneous quantification of Ibrutinib and its active metabolite, dihydroxydiol ibrutinib (DHI).[12]
1. Objective: To simultaneously measure the concentrations of Ibrutinib and DHI in human plasma.
2. Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column suitable for reverse-phase chromatography
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Internal Standard (IS): Ibrutinib-d5
-
Human plasma samples
-
Ibrutinib, DHI, and Ibrutinib-d5 reference standards
3. Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add the internal standard (Ibrutinib-d5).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use a gradient elution program with mobile phases A and B for chromatographic separation.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the following MRM transitions:
-
Ibrutinib: m/z 441.1 → 304.2
-
DHI: m/z 475.2 → 304.2
-
Ibrutinib-d5 (IS): m/z 446.2 → 309.2
-
5. Data Analysis:
-
Generate calibration curves for both Ibrutinib and DHI using the peak area ratios of the analytes to the internal standard.
-
Calculate the concentrations of Ibrutinib and DHI in the plasma samples from their respective calibration curves.
Pharmacokinetics and Pharmacodynamics of Ibrutinib
Understanding the pharmacokinetic and pharmacodynamic properties of Ibrutinib is essential for optimizing dosing regimens and predicting clinical outcomes.
Pharmacokinetics
Ibrutinib exhibits rapid absorption with a median time to maximum concentration (Tmax) of about 2 hours.[14] Its elimination half-life is approximately 6-9 hours.[14] The area under the curve (AUC) increases proportionally with doses from 420 to 840 mg/day.[14] Co-administration with a high-fat meal can increase Ibrutinib exposure.[14]
Table 2: Pharmacokinetic Parameters of Ibrutinib in CLL Patients
| Parameter | Value | Reference |
| Median Tmax | ~2 hours | [14] |
| Mean Elimination Half-life | 6 - 9 hours | [14] |
| Dose Proportionality (AUC) | Proportional from 420 to 840 mg/day | [14] |
| Effect of Food (High-fat meal) | <2-fold increase in exposure | [14] |
| Age Effect (≥ 65 years at 420 mg/day) | ~30% higher AUC | [15] |
Pharmacodynamics
The pharmacodynamic effect of Ibrutinib is characterized by its sustained occupancy of the BTK protein. Due to its covalent binding, Ibrutinib has a prolonged pharmacodynamic effect, allowing for once-daily dosing.[14][15] A notable pharmacodynamic effect of Ibrutinib in CLL patients is a transient lymphocytosis, where a rapid increase in absolute lymphocyte count (ALC) is observed shortly after treatment initiation.[16] This is believed to be due to the efflux of CLL cells from the lymph nodes and spleen into the peripheral blood.[4][16]
Table 3: Pharmacodynamic Observations with Ibrutinib in CLL
| Observation | Finding | Reference |
| Treatment-Induced Lymphocytosis | Average ALC increase of 66% within 24 hours of the first dose. | [16] |
| BTK Occupancy | Complete BTK occupancy is achievable at lower doses. | [1][2] |
| Tumor Burden Reduction | Decrease in tumor burden in lymph nodes, bone marrow, and spleen after two cycles of treatment. | [16] |
Visualizations
Signaling Pathway
Caption: Ibrutinib's mechanism of action in the B-cell receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for the quantification of Ibrutinib in plasma.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]
- 7. Ibrutinib: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 8. jetir.org [jetir.org]
- 9. ctppc.org [ctppc.org]
- 10. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. Ibrutinib-induced lymphocytosis in patients with chronic lymphocytic leukemia: correlative analyses from a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ibrutinib in Human Plasma using Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Ibrutinib in human plasma using Isotope Dilution Mass Spectrometry (IDMS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The protocol employs a deuterated internal standard (Ibrutinib-d5) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The straightforward protein precipitation sample preparation method allows for efficient sample processing.
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a key therapeutic agent in the treatment of various B-cell malignancies.[1][2] Accurate measurement of Ibrutinib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response by using a stable isotope-labeled internal standard.[3] This document provides a detailed protocol for the determination of Ibrutinib in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Ibrutinib analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Protocols
Preparation of Stock and Working Solutions
-
Ibrutinib Stock Solution (200 µg/mL): Accurately weigh and dissolve 10 mg of Ibrutinib in methanol to a final volume of 50 mL.[6]
-
Ibrutinib-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of Ibrutinib-d5 in methanol.[2][7]
-
Ibrutinib Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with methanol or a methanol/water mixture to create calibration standards and quality control (QC) samples at desired concentrations.
-
IS Working Solution (1 µg/mL): Dilute the Ibrutinib-d5 stock solution with methanol.[2]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]
-
Add 200 µL of the IS working solution (containing 20 ng/mL Ibrutinib-d5 in acetonitrile) to each tube.[4]
-
Vortex the mixture for 10 minutes to precipitate proteins.[4]
-
Centrifuge at 16,000 rpm for 15 minutes.[4]
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 150 µL of the mobile phase.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Optimization may be required for different instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm) or equivalent[4][5] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water[4][5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[4][5][8] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 40°C[6][10] |
| Injection Volume | 5 µL |
| Gradient | As required to achieve separation |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transition (Ibrutinib) | m/z 441.1 → 304.2[5] |
| MRM Transition (Ibrutinib-d5) | m/z 446.2 → 309.2[5] |
| Source Temperature | 650°C[4] |
| Ion Spray Voltage | 5000 V[4] |
Data Analysis and Quantification
The concentration of Ibrutinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Ibrutinib in the unknown samples is then interpolated from this curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Ibrutinib.
Table 3: Quantitative Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.400 - 200 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.400 ng/mL | [4][5] |
| Intra-day Precision (%RSD) | < 15% | [2][6] |
| Inter-day Precision (%RSD) | < 15% | [2][6] |
| Accuracy | 85-115% | [10] |
| Recovery | 93.9% - 105.2% | [11] |
Visualizations
Caption: Experimental workflow for Ibrutinib quantification.
Conclusion
The described isotope dilution LC-MS/MS method provides a reliable and accurate means for the quantification of Ibrutinib in human plasma. The use of a deuterated internal standard minimizes analytical variability, and the simple sample preparation procedure is amenable to high-throughput analysis. This method is well-suited for research applications requiring precise measurement of Ibrutinib concentrations.
References
- 1. ctppc.org [ctppc.org]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib | MDPI [mdpi.com]
- 8. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
- 10. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Ibrutinib-d4 Calibration Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of calibration standards using Ibrutinib-d4. In quantitative bioanalytical assays, deuterated analogs like Ibrutinib-d4 are most commonly used as internal standards (IS) for the accurate quantification of the parent drug, Ibrutinib (B1684441). This protocol will therefore focus on the preparation of Ibrutinib calibration standards and a corresponding Ibrutinib-d4 internal standard working solution.
Introduction
Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Accurate quantification of Ibrutinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Ibrutinib-d4, is the gold standard for mass spectrometry-based quantification as it corrects for variability during sample preparation and analysis.[3]
Ibrutinib-d4 has a molecular formula of C25H20D4N6O2 and a molecular weight of approximately 444.52 g/mol .[4][5][6][7] It is essential to handle this compound with care, following appropriate safety procedures.
Materials and Reagents
-
Ibrutinib reference standard
-
Ibrutinib-d4 (Internal Standard)
-
HPLC or LC-MS grade Methanol (B129727) (MeOH)
-
Dimethyl sulfoxide (B87167) (DMSO), if required for initial solubilization
-
Calibrated analytical balance
-
Calibrated pipettes
-
Volumetric flasks (Class A)
-
Polypropylene (B1209903) tubes
-
Biological matrix (e.g., human plasma, K2-EDTA)
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare stock solutions of both the analyte (Ibrutinib) and the internal standard (Ibrutinib-d4) at a concentration of 1 mg/mL.
Protocol:
-
Accurately weigh approximately 10 mg of Ibrutinib and Ibrutinib-d4 into separate labeled volumetric flasks.
-
Record the exact weight.
-
Add a small amount of DMSO to aid dissolution if necessary, as Ibrutinib is highly soluble in DMSO.[8][9]
-
Bring the flasks to the final volume with methanol. For a 10 mg weight, a 10 mL volumetric flask will yield a 1 mg/mL solution.
-
Mix thoroughly by inversion and sonication until fully dissolved.
-
Store the stock solutions at -20°C in tightly sealed containers.[4]
Preparation of Ibrutinib Working Solutions for Calibration Curve
Serial dilutions of the Ibrutinib stock solution are prepared to create working solutions for spiking into the biological matrix. The concentration of these working solutions should be selected to cover the desired calibration range. Bioanalytical methods for Ibrutinib have utilized various calibration ranges, such as 0.5-48 ng/mL, 1-600 ng/mL, and 10-500 ng/mL.[4][7][10]
Protocol for a 1-600 ng/mL Calibration Curve:
-
Prepare an intermediate stock solution of Ibrutinib at 10 µg/mL by diluting the 1 mg/mL stock solution 1:100 with methanol.
-
From the 10 µg/mL intermediate stock, prepare a second intermediate stock at 1 µg/mL (1000 ng/mL) by a 1:10 dilution with methanol.
-
Perform serial dilutions of the intermediate stock solutions with methanol to prepare working solutions at concentrations that, when spiked into the matrix, will yield the desired final concentrations. A common spiking volume is 5-10% of the matrix volume to minimize matrix effects.
Preparation of Ibrutinib-d4 Internal Standard Working Solution
The internal standard is added to all calibration standards, quality control samples, and unknown samples at a constant concentration. A typical concentration for the Ibrutinib-d4 working solution is 1 µg/mL.[1]
Protocol:
-
Dilute the 1 mg/mL Ibrutinib-d4 stock solution 1:1000 with methanol to obtain a working solution of 1 µg/mL.
-
Store this working solution at -20°C.
Preparation of Calibration Standards in Biological Matrix
This protocol describes the preparation of an 8-point calibration curve in human plasma.
Protocol:
-
Label polypropylene tubes for each calibration standard (e.g., CS1 to CS8).
-
Aliquot the appropriate volume of blank biological matrix (e.g., 475 µL of human plasma) into each tube.
-
Spike each tube with the corresponding Ibrutinib working solution to achieve the final concentrations. For example, to achieve a 1 ng/mL standard, add 25 µL of a 20 ng/mL Ibrutinib working solution to 475 µL of plasma.
-
Add a constant volume of the Ibrutinib-d4 internal standard working solution to each tube. For instance, add 50 µL of a 1 µg/mL Ibrutinib-d5 (as a proxy for d4) solution to each 250 µL plasma sample.[1]
-
Vortex each tube gently to ensure homogeneity.
-
These calibration standards are now ready for sample extraction and analysis.
Quantitative Data Summary
The following table summarizes typical concentration ranges for Ibrutinib calibration curves found in published bioanalytical methods. This can serve as a guide for selecting an appropriate range for your specific assay.
| Analyte | Internal Standard | Calibration Curve Range (in plasma) | Solvent for Stock Solution | Reference |
| Ibrutinib | Apixaban | 0.5 - 48 ng/mL | Methanol | [4] |
| Ibrutinib | Nilotinib | 10 - 500 ng/mL | Not Specified | [5][7] |
| Ibrutinib | Ibrutinib-D5 | 1 - 600 ng/mL | 70% Methanol | [1][10] |
| Ibrutinib | Ibrutinib-d5 | 0.2 - 800 ng/mL | Not Specified | [11][12] |
| Ibrutinib | Ibrutinib-d4 | 1 - 1000 ng/mL | Not Specified | [13] |
| Ibrutinib | Deuterated Ibrutinib | 5 - 5000 ng/mL | Methanol or DMSO | [14] |
Visualizations
Caption: Workflow for the preparation of Ibrutinib calibration standards and Ibrutinib-d4 internal standard.
Caption: Logical workflow of using an internal standard for quantification in a bioanalytical assay.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. mdpi.com [mdpi.com]
- 3. Differential adsorption of an analyte and its D4, D5 and 13C6 labeled analogues combined with instrument-specific carry-over issues: The Achilles' heel of ibrutinib TDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 7. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Liquid-Liquid Extraction of Ibrutinib from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Ibrutinib (B1684441) from human plasma. The methodologies outlined are based on validated bioanalytical techniques and are intended to guide researchers in developing robust and reliable methods for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Accurate quantification of Ibrutinib in plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and understanding its exposure-response relationship.[3][4] Liquid-liquid extraction is a widely used sample preparation technique for the determination of Ibrutinib in biological matrices due to its simplicity and effectiveness in removing proteins and other interfering substances.[1][5]
This application note details two common LLE protocols using different organic solvents, followed by analysis with High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Ethyl Acetate (B1210297) Extraction for HPLC-DAD Analysis
This protocol is adapted from a method developed for the quantification of Ibrutinib in human plasma using HPLC-DAD.[1]
Materials:
-
Human plasma
-
Ibrutinib reference standard
-
Internal Standard (IS) working solution (e.g., Nilotinib)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)[1]
-
1 M Sodium carbonate solution[1]
-
Deionized water
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with DAD detector
Procedure:
-
Sample Preparation: Thaw frozen plasma samples at room temperature.[1]
-
Spiking: In a microcentrifuge tube, add 1.0 mL of human plasma. Spike with the appropriate volume of Ibrutinib standard working solution and internal standard working solution.[1]
-
Alkalinization: Add 0.3 mL of 1 M sodium carbonate solution to the plasma sample.[1]
-
Extraction: Add 2.0 mL of ethyl acetate to the tube.[1]
-
Vortexing: Gently shake the tubes for 2 minutes to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge the samples at 5000 rpm for 5 minutes.[1]
-
Separation: Carefully transfer the upper organic layer (ethyl acetate) to a clean conical vial.[1]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.[1]
-
Reconstitution: Dissolve the residue in 200 µL of the mobile phase.[1]
-
Injection: Inject 20 µL of the reconstituted solution into the HPLC system.[1]
Workflow Diagram:
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of Ibrutinib-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Ibrutinib-d4. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of synthetic yields to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the synthesis of Ibrutinib-d4, providing potential causes and solutions.
Deuterium (B1214612) Incorporation
-
Question: Why is the deuterium incorporation in my Ibrutinib-d4 product low?
-
Possible Causes & Solutions:
-
Incomplete Deuteration of Precursors: The isotopic purity of your deuterated starting materials, such as deuterated (R)-N-Boc-3-hydroxypiperidine or deuterated 4-phenoxyphenylboronic acid, is critical. Ensure the starting materials have high isotopic enrichment (>98%) before proceeding with the synthesis.
-
H/D Exchange: Back-exchange of deuterium with hydrogen from protic solvents (e.g., water, methanol) or reagents can occur, especially under acidic or basic conditions.
-
Mitigation: Use deuterated solvents (e.g., D₂O, CD₃OD) for work-up and purification steps where feasible. Minimize exposure to protic sources.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can influence the extent of deuteration and potential side reactions. Optimization of these parameters for each deuteration step is recommended.
-
-
-
Question: How can I minimize isotopic scrambling (deuteration at unintended positions)?
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or strong acids/bases can promote non-specific H/D exchange.
-
Mitigation: Employ milder reaction conditions. For example, in Suzuki coupling, use a less aggressive base or a lower reaction temperature.
-
-
Catalyst Activity: A highly active catalyst might promote unwanted side reactions, including H/D scrambling.
-
Mitigation: Screen different palladium catalysts and ligands for the Suzuki coupling to find one that promotes efficient cross-coupling without significant scrambling.
-
-
-
Key Reaction Steps
-
Question: My Suzuki coupling reaction with deuterated phenylboronic acid is sluggish or has a low yield. What can I do?
-
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.
-
Mitigation: Thoroughly degas all solvents and reagents. Use fresh, high-quality palladium catalysts and ligands.
-
-
Base Selection: The choice and quality of the base are crucial.
-
Mitigation: Use a fine powder of a suitable base like potassium carbonate or potassium phosphate (B84403) to ensure good reactivity. The presence of a small amount of water can sometimes be beneficial.
-
-
Boronic Acid Quality: Boronic acids can degrade over time.
-
Mitigation: Use fresh or properly stored deuterated phenylboronic acid.
-
-
-
-
Question: I am observing significant side products in the Mitsunobu reaction for coupling the deuterated piperidinol. How can I improve the selectivity?
-
Possible Causes & Solutions:
-
Reagent Addition Order: The order of addition of reagents in the Mitsunobu reaction is critical to avoid side reactions.
-
Mitigation: A common and effective protocol is to pre-form the betaine (B1666868) by adding the azodicarboxylate (e.g., DIAD) to the triphenylphosphine (B44618) at a low temperature before adding the alcohol and the pyrazolopyrimidine.[2]
-
-
Steric Hindrance: Steric hindrance around the alcohol or the nucleophile can reduce the reaction rate and lead to side products.
-
Mitigation: While challenging to alter the substrates, ensuring optimal reaction conditions (temperature, concentration) can help maximize the desired reaction pathway.
-
-
-
Purification
-
Question: How can I effectively separate Ibrutinib-d4 from its non-deuterated counterpart and other impurities?
-
Possible Solutions:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying deuterated compounds to high isotopic and chemical purity. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or TFA) can provide good separation.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC, often providing faster separations and using less organic solvent. The use of deuterated modifiers in SFC can also help to minimize back-exchange during purification.[3]
-
Recrystallization: While less effective for separating isotopologues, recrystallization can be a good final step to improve the overall chemical purity of the Ibrutinib-d4 product.
-
-
Synthesis Yields and Strategies
The synthesis of Ibrutinib-d4 can be approached by introducing deuterium at different positions of the molecule. The choice of strategy can impact the overall yield and complexity of the synthesis.
| Deuteration Strategy | Key Deuterated Reagent | Typical Overall Yield Range | Notes |
| Piperidine-d4 Labeling | (R)-N-Boc-3-hydroxypiperidine-d4 | 15-25% | This is a common strategy. The synthesis of the deuterated piperidinol is a multi-step process that can impact the overall yield. |
| Phenoxyphenyl-d5 Labeling | 4-Phenoxy-d5-phenylboronic acid | 20-30% | This approach introduces deuterium on the phenoxyphenyl moiety. The synthesis of the deuterated boronic acid is a key step. |
| Combined Labeling | Multiple deuterated precursors | Variable | Higher levels of deuteration can be achieved but often at the cost of a lower overall yield due to the increased number of synthetic steps involving deuterated reagents. |
Note: The yields are approximate and can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of Ibrutinib-d4 are provided below. These are general protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of (R)-1-(tert-butoxycarbonyl)piperidin-3-yl-2,2,3,3-d4 methanesulfonate
This protocol describes the synthesis of a deuterated piperidine (B6355638) intermediate.
-
Deuteration of N-Boc-3-piperidone:
-
To a solution of N-Boc-3-piperidone in methanol-d4, add sodium deuteroxide (NaOD) in D₂O.
-
Stir the reaction at room temperature and monitor the deuterium incorporation by ¹H NMR or mass spectrometry.
-
Once the desired level of deuteration is achieved, neutralize the reaction with DCl in D₂O.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction to (R,S)-N-Boc-3-hydroxypiperidine-d4:
-
Dissolve the deuterated N-Boc-3-piperidone in an appropriate solvent (e.g., THF or methanol).
-
Cool the solution to 0°C and add a reducing agent such as sodium borodeuteride (NaBD₄).
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with D₂O and extract the product.
-
-
Chiral Resolution (if necessary):
-
If a racemic reduction was performed, the enantiomers can be separated by chiral chromatography (HPLC or SFC) to isolate the desired (R)-enantiomer.
-
-
Sulfonylation:
-
Dissolve the (R)-N-Boc-3-hydroxypiperidine-d4 in dichloromethane (B109758) with a base (e.g., triethylamine).
-
Cool the solution to 0°C and add methanesulfonyl chloride dropwise.
-
Stir the reaction until completion, then wash with water and brine, dry the organic layer, and concentrate to obtain the mesylate.
-
Protocol 2: Suzuki Coupling of Deuterated 4-Phenoxyphenylboronic Acid
This protocol outlines the coupling of the deuterated boronic acid with the pyrazolopyrimidine core.
-
Reaction Setup:
-
In a reaction vessel, combine the halogenated pyrazolopyrimidine intermediate (e.g., the 3-iodo derivative), deuterated 4-phenoxyphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
-
Degassing:
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Mitsunobu Reaction
This protocol describes the coupling of the deuterated piperidinol with the pyrazolopyrimidine core.
-
Reagent Preparation:
-
Dissolve the pyrazolopyrimidine core, the deuterated (R)-N-Boc-3-hydroxypiperidine, and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
-
Reaction:
-
Cool the solution to 0°C under an inert atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
-
Visualizations
Ibrutinib-d4 Synthesis Workflow (Piperidine Labeling)
Caption: Synthetic workflow for Ibrutinib-d4 via piperidine labeling.
Ibrutinib-d4 Synthesis Workflow (Phenoxyphenyl Labeling)
Caption: Synthetic workflow for Ibrutinib-d4 via phenoxyphenyl labeling.
Troubleshooting Logic for Low Deuterium Incorporation
References
Addressing matrix effects in Ibrutinib LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibrutinib LC-MS/MS assays. The information is designed to help address specific issues related to matrix effects that may be encountered during experimental work.
Troubleshooting Guide: Addressing Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis that can compromise accuracy and reproducibility. This guide provides a systematic approach to identifying and mitigating these effects in Ibrutinib assays.
Problem: Poor reproducibility, inaccurate quantification, or high variability in Ibrutinib signal intensity between samples.
This is often indicative of significant matrix effects. Follow these steps to troubleshoot:
Step 1: Assess the Presence and Severity of Matrix Effects
-
Initial Diagnosis: A primary indicator of matrix effects is a high coefficient of variation (%CV) in the signal intensity of your internal standard (IS) across a batch of samples.
-
Quantitative Assessment: To confirm and quantify the matrix effect, perform a post-extraction spike experiment. Compare the peak area of Ibrutinib spiked into an extracted blank matrix (e.g., plasma) with the peak area of Ibrutinib in a neat solution (e.g., mobile phase).
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The goal is an MF as close to 1 as possible, with a %CV across different matrix lots of <15%.
-
Step 2: Review and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering endogenous components, such as phospholipids (B1166683), from the sample before analysis.[1][2]
-
Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[1][2] If you are using PPT and observing issues, consider more selective techniques.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning Ibrutinib into an immiscible organic solvent, leaving many matrix components behind.[3][4][5]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by using a solid sorbent to selectively retain Ibrutinib while matrix components are washed away. Mixed-mode SPE columns can be particularly effective.[6][7]
-
Phospholipid Depletion Plates: Specialized plates, such as HybridSPE, are designed to specifically target and remove phospholipids, significantly reducing matrix effects.[2][8][9]
Step 3: Optimize Chromatographic Conditions
If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the chromatographic method to separate Ibrutinib from co-eluting interferences.[10]
-
Increase Chromatographic Resolution:
-
Adjust the gradient elution profile to better separate the analyte from the region where phospholipids typically elute.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Divert Flow: Use a divert valve to direct the initial part of the chromatographic run, which often contains unretained matrix components, to waste instead of the mass spectrometer.
Step 4: Ensure Proper Use of an Internal Standard (IS)
A stable isotope-labeled internal standard (SIL-IS), such as Ibrutinib-D5, is the gold standard for compensating for matrix effects.[4][5]
-
Co-elution is Key: The SIL-IS should co-elute with Ibrutinib to ensure it experiences the same ionization suppression or enhancement.
-
Monitor IS Response: A consistent IS response across all samples is a good indicator that matrix effects are being effectively compensated for. Significant variability in the IS signal points to unresolved matrix issues.
Logical Workflow for Troubleshooting Matrix Effects
Caption: A step-by-step workflow for diagnosing and resolving matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in Ibrutinib plasma assays?
A1: The most significant source of matrix effects in plasma samples are phospholipids from cell membranes.[1] These compounds are often co-extracted with Ibrutinib and can suppress its ionization in the mass spectrometer source, leading to a lower-than-expected signal. Other endogenous components like salts and proteins can also contribute to matrix effects.[10]
Q2: I'm using protein precipitation with acetonitrile. Why am I still seeing significant matrix effects?
A2: While protein precipitation is a simple and fast method for sample preparation, it is not very effective at removing phospholipids.[2][11] Acetonitrile will precipitate proteins, but many phospholipids remain in the supernatant that is injected into the LC-MS/MS system, causing ion suppression.
Q3: How can I choose the best sample preparation technique to minimize matrix effects?
A3: The choice of technique depends on the required sensitivity and the complexity of the matrix.
-
Good: Liquid-Liquid Extraction (LLE) provides cleaner samples than protein precipitation.
-
Better: Solid-Phase Extraction (SPE) can offer higher selectivity and lead to even cleaner extracts.
-
Best: Specialized phospholipid removal techniques (e.g., HybridSPE) are specifically designed to eliminate the primary source of matrix effects in plasma and will typically yield the best results.[2][8][9]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary if I have a good sample cleanup method?
A4: Yes, using a SIL-IS like Ibrutinib-D5 is highly recommended.[4][5] Even with the best sample preparation, some matrix components may remain. A co-eluting SIL-IS will experience the same ionization effects as Ibrutinib, allowing for accurate correction and improving the precision and accuracy of the assay.
Q5: My internal standard response is highly variable across my sample set. What does this indicate?
A5: High variability in the internal standard response is a strong indicator of inconsistent matrix effects. This means that different samples are causing different degrees of ion suppression or enhancement. This could be due to variations in the biological matrix between subjects or issues with the consistency of your sample preparation procedure. This problem must be addressed by improving the sample cleanup method to ensure the method is robust.
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Diluting the sample can reduce the concentration of interfering matrix components, but this approach is only feasible if the concentration of Ibrutinib in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[12] For many applications, especially those requiring high sensitivity, dilution may not be a viable option.
Experimental Protocols & Data
Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation techniques in terms of their ability to remove matrix components and the resulting impact on the Ibrutinib assay.
| Technique | Principle | Typical Recovery % | Matrix Effect % | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | >90% | Can be significant (ion suppression common) | Fast, simple, inexpensive. | Ineffective at removing phospholipids.[2] |
| Liquid-Liquid Extraction (LLE) | Ibrutinib is partitioned into an immiscible organic solvent. | 85-105% | Reduced compared to PPT. | Good removal of salts and some phospholipids. | More labor-intensive than PPT. |
| Solid-Phase Extraction (SPE) | Ibrutinib is selectively retained on a solid sorbent. | >90% | Generally low. | High selectivity, clean extracts. | Can require method development. |
| HybridSPE-Phospholipid | Combines protein precipitation with specific removal of phospholipids. | >95% | Minimal. | Excellent phospholipid removal, very clean extracts.[2][8] | Higher cost per sample. |
Detailed Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a representative example for the extraction of Ibrutinib from human plasma.
-
Sample Aliquoting: Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Ibrutinib-D5 at 1 µg/mL in methanol).
-
Vortex: Briefly vortex the sample for 10-15 seconds.
-
Extraction Solvent Addition: Add 500 µL of ethyl acetate.
-
Extraction: Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes at 5°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow: LLE Sample Preparation
Caption: Workflow for Ibrutinib extraction from plasma using LLE.
Ibrutinib Signaling Pathway
Ibrutinib is an inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[13] By blocking BTK, Ibrutinib inhibits downstream signaling that leads to B-cell proliferation and survival.[14][15][16]
Caption: Ibrutinib inhibits BTK, blocking the BCR signaling cascade.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. ViewArticleDetail [ijpronline.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ctppc.org [ctppc.org]
- 14. researchgate.net [researchgate.net]
- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Instrument Carry-Over for Ibrutinib Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument carry-over during the analysis of Ibrutinib.
Frequently Asked Questions (FAQs)
Q1: What is instrument carry-over in the context of Ibrutinib analysis?
A1: Instrument carry-over is the phenomenon where trace amounts of Ibrutinib from a high-concentration sample persist in the analytical system and appear in subsequent injections of low-concentration samples or blanks. This can lead to inaccurate quantification, particularly for samples with low Ibrutinib concentrations.
Q2: What are the common sources of Ibrutinib carry-over in an LC-MS system?
A2: Ibrutinib, being a relatively hydrophobic and basic compound, can adhere to various surfaces within an LC-MS system. The most common sources of carry-over include:
-
Autosampler: The injection needle, sample loop, rotor seals, and stators are primary sites for Ibrutinib adsorption.
-
Injector Port: Residue can build up in the injector port and be transferred to subsequent samples.
-
LC Column: The column, including the frits and the stationary phase, can retain Ibrutinib, which may then elute in later runs.
-
Transfer Lines and Fittings: Dead volumes in tubing and fittings can trap and later release the analyte.
-
Mass Spectrometer Source: Over time, the ion source can become contaminated, leading to persistent background signals.
Q3: How can I determine if I have an Ibrutinib carry-over issue?
A3: A simple diagnostic experiment can be performed. Inject a high-concentration Ibrutinib standard, followed by one or more blank injections (the mobile phase or matrix without the analyte). If a peak corresponding to Ibrutinib appears in the blank injection(s), you have a carry-over problem. The peak area of the carry-over should decrease with each subsequent blank injection.
Troubleshooting Guides
Systematic Approach to Identifying the Source of Carry-Over
A logical, step-by-step process is the most effective way to identify the source of Ibrutinib carry-over.
-
Initial Assessment:
-
Inject a high-concentration Ibrutinib standard followed by three blank injections.
-
Observe the peak area of Ibrutinib in the blank injections. A diminishing peak across the blanks confirms carry-over.
-
-
Isolate the LC System from the MS:
-
Disconnect the LC outlet from the mass spectrometer.
-
Direct the LC flow to waste.
-
Repeat the injection sequence. If the carry-over peak is still present in the chromatogram (using a UV detector, if available), the source is within the LC system. If not, the MS source may be contaminated.
-
-
Isolate the Column:
-
Remove the analytical column and replace it with a zero-volume union.
-
Repeat the injection sequence.
-
If the carry-over is significantly reduced or eliminated, the column is a major contributor.
-
-
Evaluate the Autosampler:
-
If carry-over persists after removing the column, the autosampler is the most likely source.
-
Focus on optimizing the needle wash protocol and inspecting the injection valve for wear.
-
Experimental Protocols
Protocol 1: Evaluation of Ibrutinib Carry-Over
Objective: To quantify the extent of instrument carry-over for Ibrutinib.
Materials:
-
High-concentration Ibrutinib standard (e.g., the highest point of the calibration curve).
-
Blank solution (mobile phase or sample matrix).
-
Validated LC-MS/MS method for Ibrutinib analysis.
Procedure:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Perform the following injection sequence:
-
Injection 1: Blank solution.
-
Injection 2: High-concentration Ibrutinib standard.
-
Injection 3: Blank solution.
-
Injection 4: Blank solution.
-
Injection 5: Blank solution.
-
-
Integrate the peak area of Ibrutinib in all injections.
-
Calculate the percent carry-over using the following formula:
% Carry-over = (Peak Area in Blank 1 / Peak Area in High Standard) * 100
Acceptance Criteria: For most bioanalytical methods, the carry-over in the first blank injection should not exceed 20% of the lower limit of quantitation (LLOQ).
Data on Carry-Over Reduction Strategies
Table 1: Effect of Needle Wash Solvent Composition on Carry-Over for Granisetron HCl
| Needle Wash Solvent Composition | Average Carry-Over (%) |
| 90:10 Water:Acetonitrile | 0.0015 |
| 50:50 Water:Acetonitrile | 0.0008 |
| 100% Acetonitrile | 0.0025 |
| 90:10 Water:Methanol | 0.0012 |
| 50:50 Water:Methanol | 0.0010 |
| 100% Methanol | 0.0020 |
Data is illustrative and based on a study of Granisetron HCl. The optimal wash solution for Ibrutinib should be empirically determined.[1]
Table 2: Impact of Needle Wash Mode and Duration on Carry-Over Reduction for Granisetron HCl
| Needle Wash Mode | Carry-Over Reduction |
| Default (6-second post-injection wash) | Baseline |
| 12-second pre- and post-injection wash | 3-fold reduction |
This data illustrates that increasing the wash time and washing both before and after injection can significantly reduce carry-over.[1]
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for identifying the source of Ibrutinib carry-over.
References
Improving accuracy and precision in Ibrutinib bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and precision of Ibrutinib (B1684441) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in Ibrutinib bioanalysis?
Researchers often face challenges related to matrix effects, interference from metabolites and endogenous compounds, and the stability of Ibrutinib during sample preparation and analysis.[1][2] Issues such as ion suppression or enhancement due to the sample matrix can significantly impact the accuracy and precision of quantification.[3] Furthermore, isobaric metabolites, like dihydrodiol-ibrutinib, and endogenous compounds, such as bile acids (e.g., taurocholic acid), can interfere with the analysis, particularly in samples from patients with hepatic impairment.[2][4][5][6] Thermal degradation of Ibrutinib is another potential issue that can lead to the formation of impurities and affect analytical results.[7][8]
Q2: How can I minimize matrix effects in my Ibrutinib LC-MS/MS assay?
To minimize matrix effects, several strategies can be employed. A robust sample preparation method is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[2][9] Chromatographic separation should be optimized to separate Ibrutinib from co-eluting matrix components.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Ibrutinib-D5, is highly recommended as it can compensate for matrix-induced variations in ionization efficiency.[3][10] Evaluating the matrix effect across multiple lots of blank plasma is also a critical validation parameter.[1]
Q3: What is the recommended internal standard (IS) for Ibrutinib bioanalysis?
The most commonly recommended internal standard for Ibrutinib bioanalysis is its deuterated analog, Ibrutinib-D5.[3][10] Using a stable isotope-labeled internal standard is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, which helps to correct for variability and improve accuracy and precision.[10] Apixaban has also been reported as an internal standard in some studies.[1]
Q4: How should I prepare my plasma samples for Ibrutinib analysis?
Several sample preparation methods can be used for Ibrutinib bioanalysis. The choice of method depends on the required sensitivity and the complexity of the sample matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol.[1][3] However, it may result in less clean extracts and more significant matrix effects.[2][9]
-
Liquid-Liquid Extraction (LLE): LLE, using solvents like ethyl acetate (B1210297) or tert-butyl methyl ether, offers better sample cleanup than PPT and can improve sensitivity.[10][11][12]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples, significantly reducing matrix effects, but it is a more complex and time-consuming method.[9]
Q5: What are the key stability considerations for Ibrutinib in biological samples?
Ibrutinib stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability tests include:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.[1][10][11]
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for the duration of sample handling.[1][10]
-
Long-Term Stability: Determine the stability of the analyte in frozen plasma over an extended period.[1][10]
-
Autosampler Stability: Assess the stability of the processed samples in the autosampler.[10]
Ibrutinib has been shown to be stable under various storage and handling conditions, but it is crucial to validate this for your specific laboratory conditions.[1][10][11] Thermal degradation can occur at elevated temperatures, leading to the formation of oligomers.[7][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Ibrutinib, which is a weakly basic compound. Using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by promoting protonation.[3][10]
-
Column Choice: Use a high-quality C18 or phenyl column that is known to perform well for basic compounds.[10][13]
-
Flow Rate: Optimize the flow rate to ensure sufficient interaction with the stationary phase without excessive band broadening.[3]
-
Organic Modifier: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) in the mobile phase can impact peak shape. Experiment with different ratios to find the optimal conditions.[10][11]
-
Issue 2: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation or significant matrix effects.
-
Troubleshooting Steps:
-
Internal Standard Use: Ensure a suitable internal standard (preferably a SIL-IS like Ibrutinib-D5) is used consistently and added at the earliest possible stage of the sample preparation process.[3][10]
-
Sample Preparation Technique: If using protein precipitation, consider switching to a more robust method like LLE or SPE to reduce matrix variability.[9]
-
Vortexing and Centrifugation: Ensure consistent and adequate vortexing times and centrifugation speeds to guarantee complete extraction and phase separation.[10]
-
Pipetting Accuracy: Verify the accuracy and precision of all pipettes used for sample and reagent transfers.
-
Issue 3: Inaccurate Results (Poor Accuracy)
-
Possible Cause: Calibration issues, interference, or analyte degradation.
-
Troubleshooting Steps:
-
Calibration Curve: Prepare fresh calibration standards and ensure the calibration range brackets the expected concentrations in the study samples.[1][10] Use a weighted linear regression model (e.g., 1/x²), which is often suitable for bioanalytical assays.[14]
-
Interference Check: Analyze blank plasma from multiple sources to check for endogenous interferences at the retention time of Ibrutinib and the IS.[3] Be aware of potential interference from the dihydrodiol metabolite, especially in certain patient populations.[4][6]
-
Stability: Re-evaluate the stability of Ibrutinib under the specific handling and storage conditions of your laboratory to rule out degradation.[15][16]
-
Issue 4: Low Signal Intensity or Sensitivity
-
Possible Cause: Suboptimal mass spectrometry parameters or inefficient sample extraction.
-
Troubleshooting Steps:
-
MS Parameter Optimization: Infuse a standard solution of Ibrutinib to optimize MS parameters such as collision energy, declustering potential, and gas settings to achieve the best signal-to-noise ratio.[17]
-
Ionization Source: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Positive ion mode is typically used for Ibrutinib analysis.[3][10][17]
-
Extraction Recovery: Evaluate the extraction recovery of your sample preparation method. If recovery is low, consider alternative extraction solvents (for LLE) or different sorbents (for SPE).[3][10]
-
Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can enhance the ionization of Ibrutinib.[3][14]
-
Data and Protocols
Quantitative Data Summary
Table 1: Summary of LC-MS/MS Method Parameters for Ibrutinib Bioanalysis
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Symmetry C18 (75 x 4.6 mm, 3.5 µm)[10] | Agilent Zorbax SB-C18[1] | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase | Acetonitrile, Methanol, 0.1% Formic Acid (Gradient)[10] | Methanol and 0.3% Formic Acid in Water (Gradient)[1] | Acetonitrile and 10 mM Ammonium Formate with 0.1% Formic Acid[3] |
| Flow Rate | 0.7 mL/min[10] | 0.4 mL/min[1] | 0.5 mL/min[3] |
| Internal Standard | Ibrutinib-D5[10] | Apixaban[1] | Ibrutinib-d5[3] |
| Ionization Mode | ESI Positive[10] | ESI Positive[1] | ESI Positive[3] |
| MRM Transition (Ibrutinib) | 441.2 → 55.01[10] | Not Specified | 441.1 → 304.2[3] |
| Linearity Range | 1 - 600 ng/mL[10] | 0.5 - 48 ng/mL[1] | 0.4 - 200 ng/mL[3] |
Table 2: Summary of Validation Parameters for Ibrutinib Bioanalysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision (%RSD) | < 8.5%[10] | < 15%[1] | < 13%[3] |
| Inter-day Precision (%RSD) | < 8.5%[10] | < 15%[1] | < 13%[3] |
| Accuracy | Within ± 8.5%[10] | Within ± 15%[1] | 94.7 - 105.7%[3] |
| Recovery | 99.28% - 102.8%[10] | Not Specified | ~92%[3] |
| Matrix Effect (%CV) | 3.68% - 4.59%[10] | Not Specified | No significant effect[3] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) Method [10]
-
To 250 µL of plasma sample, add 50 µL of Ibrutinib-D5 internal standard (1 µg/mL).
-
Sonicate the mixture for 15 seconds.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10-20 minutes at 5°C.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) Method [1]
-
To 500 µL of plasma sample, add 10 µL of internal standard (Apixaban, 500 ppb).
-
Add 1 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of Ibrutinib.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioanalysis of ibrutinib and its active metabolite in human plasma: selectivity issue, impact assessment and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faf.cuni.cz [faf.cuni.cz]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ctppc.org [ctppc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Boc-Ibrutinib-d4 impurity profiling and characterization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-Ibrutinib-d4. The information provided is intended to assist in impurity profiling and characterization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a deuterated and N-Boc-protected intermediate used in the synthesis of Ibrutinib-d4.[1] Ibrutinib-d4 is a labeled analog of Ibrutinib, which is a highly selective irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1] Labeled compounds like Ibrutinib-d4 are commonly used as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).
Q2: What are the potential types of impurities I might encounter with this compound?
A2: While specific impurity profiling data for this compound is not extensively published, impurities can be logically categorized based on the synthesis of Ibrutinib.[] You may encounter:
-
Process-related impurities: These can be unreacted starting materials, byproducts from the synthesis of the core Ibrutinib structure, or reagents used in the Boc-protection step. An example from Ibrutinib synthesis is N-Desmethyl Ibrutinib.[]
-
Degradation products: Although the Boc group offers some protection, the core structure may still be susceptible to degradation under certain conditions like exposure to strong acids, bases, heat, or light.[] For Ibrutinib, hydrolysis products are a known class of degradation impurities.[]
-
Residual solvents and inorganic salts: These are common in any synthesized chemical product.[]
Q3: Which analytical techniques are most suitable for characterizing this compound and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is excellent for separating impurities and assessing purity.[3][4] For structural elucidation and confirmation of both the main compound and its impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[3][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC chromatogram. | Presence of process-related impurities or degradation products. | 1. Inject a blank (mobile phase) to rule out system contamination. 2. Perform co-injection with a known Ibrutinib impurity standard if available. 3. Collect the fraction corresponding to the unknown peak for characterization by LC-MS and/or NMR. 4. Review the synthesis and purification records to identify potential side-reactions or incomplete reactions. |
| Mass spectrum shows ions with unexpected m/z values. | Impurities with different molecular weights, or in-source fragmentation/adduct formation. | 1. Verify the expected m/z for this compound and its common adducts (e.g., [M+H]+, [M+Na]+). 2. Analyze the fragmentation pattern to see if it relates to the expected structure. 3. Compare the m/z values with known Ibrutinib impurities, adjusting for the mass of the Boc group and deuterium (B1214612) labels.[6][7] 4. Optimize MS source conditions to minimize in-source fragmentation. |
| ¹H or ¹³C NMR spectrum shows unexplained signals. | Presence of impurities or residual solvents. | 1. Compare the spectrum with a reference spectrum of this compound if available. 2. Check for characteristic signals of common laboratory solvents. 3. Integrate the impurity signals relative to the main compound to estimate their concentration. 4. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the impurities. |
| Inconsistent analytical results between batches. | Variation in the impurity profile of different lots of this compound. | 1. Establish a standardized analytical method for batch-to-batch comparison.[8] 2. Maintain a reference batch for comparison. 3. Thoroughly characterize each new batch to identify and quantify any new or elevated impurities. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol is adapted from established methods for Ibrutinib analysis.[8]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 296 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS Method for Impurity Identification
This protocol is based on bioanalytical methods for Ibrutinib.[5]
-
LC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate impurities, for example, starting at 10% B and increasing to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) on parent ions of interest to obtain fragmentation patterns for structural elucidation.
Impurity Data Summary
The following table lists some known impurities of Ibrutinib, which could potentially be found in this compound samples, either as precursors or as co-synthesized products. The molecular formulas and weights would need to be adjusted for the Boc-group and deuterium labeling if the impurity is a derivative of the final protected molecule.
| Impurity Name | CAS Number | Molecular Formula (of Ibrutinib impurity) | Molecular Weight ( g/mol ) |
| (S)-Ibrutinib | 936563-97-2 | C₂₅H₂₄N₆O₂ | 440.50 |
| Ibrutinib Amine Impurity | 1553977-42-6 (free base) | C₂₂H₂₂N₆O | 386.46 |
| 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 | C₁₇H₁₃N₅O | 303.33 |
| Ibrutinib Methoxy Impurity | 2031255-26-0 | C₂₆H₂₈N₆O₃ | 472.55 |
| IBR Dimer Impurity-1 | 2031255-23-7 | C₅₀H₄₈N₁₂O₄ | 881.01 |
Data sourced from various suppliers of pharmaceutical impurities.[6][7]
Visualizations
References
Stability testing of N-Boc-Ibrutinib-d4 under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-Ibrutinib-d4. The information is designed to address specific issues that may be encountered during experimental stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Ibrutinib (B1684441)?
This compound is a deuterated and N-Boc protected form of Ibrutinib. The "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, which is often used as an internal standard in analytical studies. The "N-Boc" refers to the tert-Butyloxycarbonyl protecting group attached to a nitrogen atom. This form is typically an intermediate in the synthesis of deuterated Ibrutinib.
Q2: Under what conditions is this compound expected to be unstable?
Based on the known stability profile of Ibrutinib and the nature of the N-Boc protecting group, this compound is expected to be most susceptible to degradation under the following conditions:
-
Acidic Conditions: The N-Boc protecting group is highly sensitive to acid and will likely be cleaved. Ibrutinib itself also shows degradation under acidic hydrolysis.
-
Alkaline (Basic) Conditions: Ibrutinib is known to be highly sensitive to alkaline hydrolysis, leading to significant degradation.[1][2][3]
-
Oxidative Conditions: Ibrutinib is extremely sensitive to oxidative stress, even at room temperature.[1][2]
Q3: What conditions are expected to be relatively stable for this compound?
Drawing from studies on Ibrutinib, this compound is likely to be relatively stable under the following conditions:
-
Neutral Hydrolysis: Ibrutinib is found to be stable in neutral aqueous solutions.[1][2]
-
Thermal Stress: The parent compound, Ibrutinib, is stable under heat.[1][3]
-
Photolytic Stress: Ibrutinib has been shown to be stable when exposed to light.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation product observed under neutral conditions. | Contamination of glassware or solvents with acidic or basic residues. | Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity, neutral solvents. |
| Rapid degradation of the compound upon dissolution. | The chosen solvent may be promoting degradation (e.g., acidic or contains peroxides). | Use a neutral, peroxide-free solvent for dissolution. Consider preparing solutions fresh before each experiment. |
| Inconsistent results between replicate stability experiments. | Variability in experimental conditions such as temperature, pH, or light exposure. | Tightly control all experimental parameters. Use a calibrated incubator, pH meter, and a controlled light source as per ICH guidelines. |
| Difficulty in separating the parent compound from its degradants by HPLC. | The chromatographic method is not optimized for the specific degradation products. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, column type, and detection wavelength.[4][5] |
Summary of Ibrutinib Stability Data
The following table summarizes the degradation of Ibrutinib under various stress conditions as reported in the literature. This can serve as a reference for designing stability studies for this compound.
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 80°C | Significant degradation | [1][2][6] |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | Highly sensitive, significant degradation | [1][2][6] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature | Extremely sensitive, significant degradation | [1][2] |
| Thermal Degradation | 105°C for 6 hours | Stable | [1][7] |
| Photolytic Degradation | UV light exposure for 7 days | Stable | [1][7] |
| Neutral Hydrolysis | Refluxing with water at 60°C for 6 hours | Stable | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for a specified time.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute the sample with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified time, protected from light.
-
Dilute the sample with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 6 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for 7 days.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Visualizations
Signaling Pathway of Ibrutinib
Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[8][9] This pathway is crucial for the proliferation and survival of malignant B-cells.
Caption: Ibrutinib inhibits BTK, blocking downstream signaling for B-cell proliferation.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound.
Caption: Workflow for conducting a forced degradation stability study.
Logical Relationship of Stability Factors
This diagram shows the relationship between different experimental conditions and their expected impact on the stability of this compound.
Caption: Expected stability of this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. rjptonline.org [rjptonline.org]
- 6. tandfonline.com [tandfonline.com]
- 7. iajps.com [iajps.com]
- 8. ctppc.org [ctppc.org]
- 9. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Proper Storage and Handling of Deuterated Ibrutinib Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of deuterated Ibrutinib (B1684441) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid deuterated Ibrutinib?
A1: Solid, lyophilized deuterated Ibrutinib (Ibrutinib-d5) should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years at this temperature.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] It is crucial to store the solid powder in a desiccator to protect it from moisture, as deuterated compounds can be hygroscopic.[2]
Q2: How should I prepare and store stock solutions of deuterated Ibrutinib?
A2: Stock solutions should be prepared using high-purity aprotic solvents such as DMSO, DMF, or ethanol.[1][3] Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[4] These aliquots should be stored at -80°C for up to two years or -20°C for up to one year.[1] When preparing to use the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
Q3: What are the solubility limits for deuterated Ibrutinib in common solvents?
A3: Deuterated Ibrutinib (Ibrutinib-d5) exhibits solubility similar to its non-deuterated counterpart. The approximate solubilities in common organic solvents are summarized in the table below.[1][3]
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL |
| DMF | ≥ 30 mg/mL |
| Ethanol | ≥ 0.25 mg/mL |
Q4: What is isotopic exchange and how can I prevent it with my deuterated Ibrutinib standard?
A4: Isotopic exchange is the unintended replacement of deuterium (B1214612) atoms with hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water).[6] This can compromise the accuracy of quantitative analyses. To prevent this, it is recommended to use aprotic solvents for reconstitution and storage.[2] Avoid acidic or basic aqueous solutions, as these conditions can catalyze deuterium exchange.[7] The deuterium labels in Ibrutinib-d5 are on the phenoxy ring, which are generally stable positions and less prone to exchange compared to deuterium on heteroatoms like oxygen or nitrogen.[3]
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantitative results in my LC-MS/MS assay.
-
Question: My quantitative results for Ibrutinib are variable, even when using a deuterated internal standard. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. A primary cause can be the lack of co-elution of the analyte and the deuterated standard, which can lead to differential matrix effects.[8] Another possibility is the degradation of the standard or analyte, or the presence of impurities.[3] Ensure that your chromatographic method achieves co-elution and that your standards have been stored properly to maintain their integrity.
Issue 2: The peak area of my deuterated Ibrutinib internal standard is decreasing throughout my sample queue.
-
Question: I'm observing a drop in the signal intensity of my deuterated Ibrutinib standard in later injections of my analytical run. Why is this happening?
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Answer: A decreasing signal for the internal standard can be indicative of ion suppression effects that may vary over the course of the run.[5] This can be caused by the accumulation of matrix components on the column or in the ion source. It is also possible that the standard is degrading in the autosampler if it is not kept at a low temperature. If the issue persists after instrument maintenance, consider a potential issue with the stability of the reconstituted standard.
Issue 3: I am seeing a small peak for the unlabeled Ibrutinib in my blank samples spiked only with the deuterated standard.
-
Question: Why is there a signal for unlabeled Ibrutinib when I only added the deuterated internal standard to my blank matrix?
-
Answer: This can be due to the presence of a small amount of unlabeled Ibrutinib as an impurity in the deuterated standard.[9] Always check the certificate of analysis for the isotopic purity of the standard. If the response of the unlabeled analyte in the presence of only the internal standard is significant, it may interfere with the accurate quantification of low-level samples.
Experimental Protocols
Detailed Methodology for a Bioanalytical LC-MS/MS Assay for Ibrutinib
This protocol provides a general framework for the quantification of Ibrutinib in plasma using Ibrutinib-d5 as an internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Ibrutinib and Ibrutinib-d5 in DMSO.
-
From these stocks, prepare working solutions by serial dilution in a 50:50 mixture of acetonitrile (B52724) and water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 100 µL of acetonitrile containing the Ibrutinib-d5 internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 3.5 µm) is suitable.[10]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol (B129727) (B) at a flow rate of 0.5 mL/min.[10]
-
Gradient Program: Start at 40% B, increase linearly to 85% B over 2 minutes, hold for 0.5 minutes, and then return to initial conditions.[10]
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Mass Spectrometry: Use a triple quadrupole mass spectrometer with positive electrospray ionization (ESI).
-
MRM Transitions:
-
Visualizations
Caption: Ibrutinib inhibits BTK, blocking downstream signaling.
Caption: General experimental workflow for using deuterated Ibrutinib.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting low recovery of Ibrutinib from plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Ibrutinib (B1684441) from plasma samples during experimental analysis.
Troubleshooting Guide
Low recovery of Ibrutinib can arise from various factors during sample preparation and analysis. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow for Low Ibrutinib Recovery
Caption: A flowchart outlining the systematic process for troubleshooting low Ibrutinib recovery.
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q1: We are observing significantly lower than expected Ibrutinib concentrations in our plasma samples. What is the most likely cause?
A1: The most common reason for low Ibrutinib recovery is its high plasma protein binding, which is approximately 97.3%.[1][2] If the protein precipitation step is not efficient, a significant portion of Ibrutinib will remain bound to proteins (primarily albumin) and be removed with the protein pellet, leading to low recovery in the supernatant.[2]
Q2: How can we improve Ibrutinib recovery during protein precipitation?
A2: To improve recovery, optimization of the protein precipitation protocol is crucial. Consider the following:
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Choice of Precipitation Solvent: Acetonitrile is commonly used for protein precipitation in Ibrutinib extraction.[3]
-
Solvent-to-Plasma Ratio: A higher ratio of organic solvent to plasma (e.g., 3:1 or 4:1) can enhance protein precipitation and drug release.
-
Vortexing and Centrifugation: Ensure thorough vortexing to fully denature proteins and release the drug. Optimize centrifugation time and speed to achieve a compact protein pellet and clear supernatant.
Q3: We are using liquid-liquid extraction (LLE) and facing low recovery. What parameters should we optimize?
A3: For LLE, several factors can influence recovery:
-
Extraction Solvent: Ethyl acetate (B1210297) has been successfully used for the LLE of Ibrutinib from plasma.[3][4]
-
pH of the Aqueous Phase: Ibrutinib's solubility is pH-dependent. Adjusting the pH of the plasma sample may improve its partitioning into the organic solvent.
-
Extraction Cycles: Performing multiple extractions with fresh solvent can increase the overall recovery.
Q4: Is solid-phase extraction (SPE) a suitable method for Ibrutinib, and what should we consider?
A4: Yes, SPE is a viable and often cleaner method for Ibrutinib extraction.[5] Key considerations include:
-
Sorbent Selection: A reversed-phase sorbent (e.g., C18) is appropriate for a non-polar compound like Ibrutinib.[3]
-
Method Optimization: Conditioning, loading, washing, and elution steps must be carefully optimized. The choice of wash solvent is critical to remove interferences without eluting the drug, and the elution solvent must be strong enough to recover Ibrutinib from the sorbent.
Drug Stability
Q5: Could the low recovery be due to Ibrutinib degradation? How stable is Ibrutinib in plasma?
A5: Ibrutinib is generally stable under various storage conditions. Studies have shown it to be stable through multiple freeze-thaw cycles and for extended periods when stored at -20°C or -80°C.[6][7] However, prolonged exposure to room temperature should be avoided.[6] To minimize degradation, process samples as quickly as possible and store them at appropriate temperatures.
Analytical Method
Q6: Our recovery of the internal standard (IS) is also low. What does this indicate?
A6: If both Ibrutinib and the IS show low recovery, it likely points to a systematic issue with the extraction procedure or the analytical method itself, rather than a problem specific to Ibrutinib. Re-evaluate the entire workflow, from sample preparation to instrument analysis.
Q7: What are the key parameters to check in our LC-MS/MS method?
A7: For LC-MS/MS analysis, ensure the following are optimized:
-
Ionization Mode: Ibrutinib is typically analyzed in positive electrospray ionization (ESI+) mode.[3]
-
MRM Transitions: Use validated multiple reaction monitoring (MRM) transitions for Ibrutinib and its internal standard. For Ibrutinib, a common transition is m/z 441.2 -> 55.01.[3][7]
-
Chromatography: A C18 column is commonly used for separation.[3] The mobile phase often consists of a mixture of acetonitrile/methanol and an aqueous solution with a modifier like formic acid to improve peak shape and ionization efficiency.[3][6]
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
Sample Preparation: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or blank.
-
Internal Standard Spiking: Add the internal standard (e.g., Ibrutinib-D5) to all tubes except the blank.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate
-
Sample Preparation: Thaw plasma samples on ice.
-
Aliquoting: To a glass tube, add 200 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard.
-
pH Adjustment (Optional): Add a small volume of a basic buffer (e.g., 0.1 M sodium bicarbonate) to increase the pH.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical recovery rates for Ibrutinib using different extraction methods as reported in the literature.
| Extraction Method | Solvent/Sorbent | Reported Recovery (%) | Reference |
| Protein Precipitation | Acetonitrile | 96.6 - 111.1 (matrix effect) | [3] |
| Liquid-Liquid Extraction | Ethyl Acetate | 99.28 - 102.8 | [7] |
| Solid-Phase Extraction | Not Specified | >84 | [5] |
Ibrutinib Signaling Pathway and Plasma Interactions
Diagram: Ibrutinib's Interaction in Blood Plasma
Caption: The equilibrium of Ibrutinib binding to plasma albumin.
Ibrutinib is a small molecule inhibitor of Bruton's tyrosine kinase (BTK).[8] In blood plasma, its behavior is significantly influenced by its high affinity for plasma proteins, particularly albumin.[2] This extensive, reversible binding means that only a small fraction of the drug is free (unbound) at any given time.[1] During sample preparation, it is this equilibrium that must be disrupted to ensure the recovery of the total drug concentration. Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into its active dihydrodiol metabolite.[1]
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jetir.org [jetir.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Ibrutinib Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for Ibrutinib (B1684441).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Ibrutinib, offering potential causes and solutions to improve method sensitivity and robustness.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Ibrutinib. | Optimize the mobile phase pH. The use of 0.1% formic acid in the mobile phase has been shown to enhance ionization and improve peak shape.[1][2][3] | |
| Secondary Interactions: Analyte interaction with active sites on the column stationary phase. | Use a column with end-capping or a different stationary phase chemistry (e.g., C18).[1][4][5] Consider adding a small amount of an organic modifier to the mobile phase. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: Inefficient ionization of Ibrutinib in the mass spectrometer source. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ibrutinib is typically analyzed in positive ion mode.[4] |
| Inefficient Sample Extraction: Poor recovery of Ibrutinib from the biological matrix. | Evaluate different sample preparation techniques such as protein precipitation (PPT) with acetonitrile (B52724) or methanol, or liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or tert-butyl methyl ether.[1][4][6] | |
| Matrix Effects: Co-eluting endogenous components from the biological matrix suppressing or enhancing the Ibrutinib signal. | Use a deuterated internal standard (e.g., Ibrutinib-d5) to compensate for matrix effects.[1][4] Optimize the chromatographic separation to separate Ibrutinib from interfering matrix components. Consider a more rigorous sample clean-up method. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in solvents, additives, or tubing can contribute to high background. | Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system. |
| Interference from Biological Matrix: Complex biological samples can introduce significant background noise. | Improve sample preparation to remove more interfering substances. A liquid-liquid extraction may provide a cleaner extract than protein precipitation. | |
| Inconsistent Results / Poor Reproducibility | Analyte Instability: Ibrutinib may be unstable in certain biological matrices or under specific storage conditions. | Assess the stability of Ibrutinib under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[4][7] Process samples on ice and store at -80°C.[8][7] |
| Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol. | Ensure consistent and precise execution of the sample preparation steps. Use of an automated liquid handler can improve reproducibility. | |
| Carryover: Residual analyte from a previous injection affecting the current analysis. | Optimize the autosampler wash procedure. Use a wash solution that effectively dissolves Ibrutinib. A gradient elution with a high organic wash step can help clean the column between injections.[3][9] |
Frequently Asked Questions (FAQs)
1. What is the most common sample preparation technique for Ibrutinib analysis in plasma?
Protein precipitation (PPT) with acetonitrile is a widely used and straightforward method for preparing plasma samples for Ibrutinib analysis.[1][2][3] However, for enhanced sensitivity and to minimize matrix effects, liquid-liquid extraction (LLE) with solvents like ethyl acetate or tert-butyl methyl ether is also a robust option.[4][6][10]
2. Which type of internal standard (IS) is recommended for Ibrutinib quantification?
The use of a stable isotope-labeled internal standard, such as Ibrutinib-d5 or Ibrutinib-d4, is highly recommended.[1][4][6][10] This type of IS closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations in sample preparation and matrix effects.
3. What are the typical MRM transitions for Ibrutinib and its deuterated internal standard?
For Ibrutinib, common multiple reaction monitoring (MRM) transitions in positive ion mode are m/z 441.1 → 304.2 and m/z 441.2 → 55.01.[1][2][4] For the deuterated internal standard Ibrutinib-d5, a common transition is m/z 446.2 → 309.2.[1][2][4]
4. How can I minimize the matrix effect in my Ibrutinib assay?
To minimize matrix effects, consider the following:
-
Optimize chromatographic separation: Ensure Ibrutinib is chromatographically resolved from the majority of endogenous plasma components.
-
Improve sample clean-up: Employ liquid-liquid extraction or solid-phase extraction (SPE) for a cleaner sample extract compared to protein precipitation.[1][6][10]
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
5. What are the recommended storage conditions for Ibrutinib in plasma samples?
To ensure analyte stability, it is recommended to store plasma samples containing Ibrutinib at -70°C or -80°C for long-term storage.[4][8] For short-term stability, samples should be kept on ice or at refrigerated temperatures (2-8°C).[7] Multiple freeze-thaw cycles should be avoided.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various published LC-MS/MS methods for Ibrutinib, providing a comparative overview of key performance parameters.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm)[1][2] | Reverse phase-symmetry C18 (75 mm × 4.6 mm, 3.5 µm)[4] | XBridge C18[6] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid[1][2] | 0.1% v/v Formic Acid in Water[4] | 10 mM Ammonium Acetate with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile and Methanol[4] | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[3] | 0.7 mL/min[4] | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] | Positive Electrospray Ionization (ESI+)[4] | Positive Electrospray Ionization (ESI+)[10] |
| MRM Transition (Ibrutinib) | m/z 441.1 → 304.2[1][2] | m/z 441.2 → 55.01[4] | m/z 441.4 → 138.3 |
| MRM Transition (IS) | m/z 446.2 → 309.2 (Ibrutinib-d5)[1][2] | m/z 446.5 → 60.01 (Ibrutinib-d5)[4] | m/z 445.5 → 142.5 (Ibrutinib-d4)[10] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.400 - 200[1][2] | 1 - 600[4] | 1 - 1000[6] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.400[1][2] | 1[4] | 1 |
| Intra-day Precision (%RSD) | < 13.0%[1] | < 8.5%[4] | 1.8 - 9.7% |
| Inter-day Precision (%RSD) | < 13.0%[1] | < 8.5%[4] | 1.8 - 9.7% |
| Accuracy (%) | -4.8% to 5.7%[1] | Within ± 8.5%[4] | < 15% deviation |
| Recovery (%) | Not Specified | 99.28 - 102.8%[4] | 90.4 - 113.6%[10] |
Experimental Protocols
Protocol 1: Protein Precipitation Method [1][2]
-
To 50 µL of plasma sample in a 1.5 mL tube, add 200 µL of internal standard working solution (containing Ibrutinib-d5).
-
Vortex mix the mixture for 10 minutes.
-
Centrifuge at 16,000 rpm for 15 minutes.
-
Collect the supernatant, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the initial mobile phase composition.
-
Transfer the processed sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction Method [4]
-
To 250 µL of plasma sample, add 50 µL of Ibrutinib-D5 internal standard (1 µg/mL).
-
Sonicate for 15 seconds.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10-20 minutes at 5°C.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Ibrutinib's mechanism of action via BTK inhibition.
Caption: A typical workflow for LC-MS/MS analysis of Ibrutinib.
Caption: A logical approach to troubleshooting low sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ibrutinib Degradation Pathway Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of Ibrutinib (B1684441) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Ibrutinib susceptible to degradation?
A1: Ibrutinib is known to be unstable under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3][4][5][6] It shows significant degradation when exposed to acids, bases, and oxidizing agents.[1][2][3][4][5][6] Conversely, Ibrutinib is generally stable under neutral, thermal (dry heat), and photolytic stress conditions.[1][2][3][4][5]
Q2: What are the major degradation pathways of Ibrutinib?
A2: The primary degradation pathways for Ibrutinib involve hydrolysis and oxidation.
-
Acidic Hydrolysis: Leads to the formation of a specific degradation product, often referred to as DP-I.[4]
-
Alkaline Hydrolysis: Results in a more complex degradation profile, yielding multiple degradation products, including DP-I, DP-II, DP-V, DP-VIII, and DP-IX.[4]
-
Oxidative Degradation: This is a significant pathway, producing several degradation products such as DP-III, DP-IV, DP-VI, DP-VII, and DP-X.[4] Ibrutinib is particularly sensitive to oxidative stress, even at room temperature.[3][4]
Q3: Have the structures of Ibrutinib degradation products been identified?
A3: Yes, numerous studies have focused on identifying and characterizing the degradation products of Ibrutinib using techniques like LC-MS/MS, HRMS, and NMR.[3][4][7] The structures of many degradation products formed under acidic, alkaline, and oxidative stress have been elucidated, and their fragmentation pathways have been proposed.[4] Some of these identified impurities are novel and not previously reported.[3][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Ibrutinib degradation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Ibrutinib or its degradation products in HPLC. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Column deterioration. | 1. Adjust the mobile phase pH. Given Ibrutinib's pKa of 3.74, maintaining the mobile phase pH within ±1.5 units of this value can improve peak shape.[2] 2. Use a mobile phase with a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[3][8] 3. Reduce the injection volume or sample concentration.[4] 4. Flush the column with a strong solvent or replace the column if necessary. |
| Inadequate separation or co-elution of degradation products. | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Isocratic elution is insufficient for complex mixtures. | 1. Optimize the mobile phase composition. Experiment with different ratios of organic solvent (e.g., acetonitrile) and aqueous buffer.[3][4] 2. Select a high-resolution column, such as a C18 column with a smaller particle size (e.g., 1.7 µm).[3][4] 3. Employ a gradient elution program to improve the resolution of complex mixtures of degradation products.[3][4] |
| Low sensitivity or inability to detect certain degradation products. | 1. Inappropriate detection wavelength. 2. Low concentration of the degradation product. 3. Ion suppression in LC-MS. | 1. Optimize the detection wavelength. Wavelengths around 215 nm, 241 nm, and 296 nm have been successfully used.[1][4][9] 2. Concentrate the sample or use a more sensitive detector like a mass spectrometer. 3. Optimize the MS source parameters (e.g., ESI voltage, gas flow).[10][11] Dilute the sample to minimize matrix effects. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature (e.g., 30°C).[9] 2. Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can help. 3. Check the HPLC pump for leaks and ensure proper functioning. |
Quantitative Data Summary
The following tables summarize the degradation of Ibrutinib under various stress conditions as reported in the literature.
Table 1: Summary of Ibrutinib Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 1 hour | 6.09% | [2] |
| Base Hydrolysis | 0.1 N NaOH (methanolic) | 60°C | 1 hour | 7.83% | [2] |
| Oxidative | 20% H₂O₂ | 60°C | 30 min | Not specified | [9] |
| Thermal | Dry Heat | 105°C | 6 hours | Stable | [9] |
| Photolytic | UV Light (200 Watt hours/m²) | Ambient | 7 days | Stable | [9] |
| Neutral Hydrolysis | Water | 60°C | - | Stable | [2] |
Note: The extent of degradation can vary based on the precise experimental conditions.
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on Ibrutinib is as follows, based on ICH guidelines Q1A(R2).[1][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of Ibrutinib in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).[3]
-
Acid Hydrolysis: Treat the drug solution with an equal volume of 2N HCl and reflux at 60°C for 30 minutes.[9]
-
Alkaline Hydrolysis: Treat the drug solution with an equal volume of 2N NaOH and reflux at 60°C for 30 minutes.[9]
-
Oxidative Degradation: Treat the drug solution with an equal volume of 20% H₂O₂ and keep at 60°C for 30 minutes.[9]
-
Thermal Degradation: Place the solid drug or its solution in an oven at 105°C for 6 hours.[9]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber for 7 days or 200 Watt hours/m²).[9]
-
Neutral Hydrolysis: Reflux the drug solution in water.
-
Sample Analysis: After the specified duration, cool the samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for analysis by a stability-indicating HPLC or UPLC method.[9]
Stability-Indicating UPLC Method
The following is a representative UPLC method for the separation of Ibrutinib and its degradation products.
Visualizations
Ibrutinib Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products, Known and Genotoxic Impurities Using RP-HPLC/PDA and QDa Mass Detectors | Semantic Scholar [semanticscholar.org]
- 7. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. iajps.com [iajps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation for Ibrutinib: A Comparative Guide to Using Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of bioanalytical method validation for Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, focusing on the use of a deuterated internal standard (Ibrutinib-d4) versus a non-deuterated alternative, Apixaban. By presenting experimental data and detailed protocols, this document aims to inform the selection of the most appropriate internal standard for reliable pharmacokinetic and therapeutic drug monitoring studies.
The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability.[1][3][4] This guide will delve into the practical implications of this choice by comparing a method utilizing Ibrutinib-d4 with one employing a structurally analogous but non-isotopically labeled internal standard.
Comparative Performance of Bioanalytical Methods
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters for two distinct LC-MS/MS methods for Ibrutinib quantification: one using Ibrutinib-d4 and another using Apixaban as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with Ibrutinib-d4 IS | Method with Apixaban IS |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 48 (ppb) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[5][6] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1 | 0.5 (ppb)[5][6] |
Table 2: Accuracy and Precision
| Parameter | Method with Ibrutinib-d4 IS | Method with Apixaban IS |
| Intra-day Precision (%RSD) | 1.8 - 9.7% | < 15%[5][6] |
| Inter-day Precision (%RSD) | 1.8 - 9.7% | < 15%[5][6] |
| Accuracy (%) | < 15% | Within acceptable limits |
Table 3: Recovery and Matrix Effect
| Parameter | Method with Ibrutinib-d4 IS | Method with Apixaban IS |
| Recovery (%) | 90.4 - 113.6% | Not explicitly stated |
| Matrix Effect (%) | 89.3 - 111.0% | Assessed and minimized |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the two compared methods.
Method 1: Ibrutinib Quantification Using Ibrutinib-d4 Internal Standard
Sample Preparation: A liquid-liquid extraction method is employed. To 250 µL of plasma, 50 µL of Ibrutinib-d5 working solution (1 µg/mL) is added and briefly sonicated.[7] Following this, 500 µL of ethyl acetate (B1210297) is added, and the mixture is vortexed for five minutes and then centrifuged.[7] The organic layer is separated and evaporated to dryness. The residue is reconstituted in 200 µL of the mobile phase for injection into the LC-MS/MS system.[7]
Chromatographic Conditions:
-
LC System: A modular liquid chromatographic system.[7]
-
Column: Reverse Phase-Symmetry C18 (75 mm × 4.6 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724), methanol (B129727), and 0.1% formic acid.[7]
-
Flow Rate: 0.7 mL/min.[7]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Monitored Transitions (m/z):
Method 2: Ibrutinib Quantification Using Apixaban Internal Standard
Sample Preparation: This method utilizes protein precipitation. Specific details of the extraction procedure were not available in the provided search results. However, a general protein precipitation workflow involves adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample containing the internal standard, vortexing, and centrifuging to pellet the proteins. The resulting supernatant is then analyzed.
Chromatographic Conditions:
-
LC System: A liquid chromatography system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and 0.3% formic acid in water.[5]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode with multiple reaction monitoring (MRM).[5]
-
Monitored Transitions (m/z): Specific transitions for Ibrutinib and Apixaban were not detailed in the available results.
Bioanalytical Workflow and Signaling Pathway
To visualize the experimental process, a generalized workflow for bioanalytical method validation using a deuterated internal standard is presented below.
Caption: Generalized workflow for the bioanalytical quantification of Ibrutinib using a deuterated internal standard.
Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.
Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell survival.
Conclusion
The use of a deuterated internal standard, such as Ibrutinib-d4, in the bioanalytical method for Ibrutinib offers distinct advantages. While both methods presented here demonstrate acceptable performance in terms of linearity, accuracy, and precision, the co-eluting nature of a deuterated internal standard provides superior compensation for matrix effects and variability in extraction and ionization.[2][3] This inherent advantage leads to a more robust and reliable assay, which is critical in regulated environments and for making crucial clinical decisions. The method using a non-deuterated internal standard like Apixaban can be a viable alternative when a deuterated standard is unavailable or cost-prohibitive; however, careful validation of matrix effects and recovery is essential to ensure data quality.[4][9] Ultimately, the choice of internal standard should be guided by the specific requirements of the study, with a preference for deuterated standards to ensure the highest level of data integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Ibrutinib Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Ibrutinib (B1684441), a crucial Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][2][3] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of Ibrutinib in both pharmaceutical formulations and biological matrices. This document outlines the performance characteristics of commonly employed techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.
Ibrutinib's Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[4] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, which is essential for the proliferation and survival of malignant B-cells.[4][5] This targeted inhibition disrupts the pathways that lead to cell proliferation, migration, and adhesion, ultimately inducing apoptosis in cancer cells.[4][6] The BCR signaling pathway, along with related pathways influenced by Ibrutinib, is a critical area of study in cancer research.[5][7][8]
Caption: Ibrutinib's mechanism of action targeting the BTK signaling pathway.
Comparative Analysis of Analytical Methods
A variety of analytical methods have been reported for the determination of Ibrutinib in bulk drug, pharmaceutical dosage forms, and biological fluids.[2][3] The most common techniques include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data for the most frequently used analytical methods for Ibrutinib quantification.
Table 1: UV-Vis Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Wavelength (λmax) | 248 nm[9] | 260 nm[10] | 213 nm & 288 nm[11] |
| Linearity Range | 2-14 µg/mL[9] | 8-12 µg/mL[10] | 1.56-25 µg/mL[11] |
| Correlation Coefficient (R²) | 0.998[9] | 0.99989[10] | >0.999[11] |
| LOD | 1.226 µg/mL[9] | 0.08 µg/mL[10] | - |
| LOQ | 5.226 µg/mL[9] | 0.24 µg/mL[10] | - |
| Solvent | Ethanol[9] | Methanol[10] | Methanol[11] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Octadecylsilane C18 (250 mm x 4.6 mm, 5 µm)[2] | Capcell Pack C18 MG II (250 x 4.6 mm)[12] | Inertsil ODS (100mm x 4.6 mm, 5µm)[13] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water and Acetonitrile (B52724) (50:50, v/v)[2] | Acetonitrile-0.5% KH2PO4 (pH 3.0; 52:48, v/v)[12] | 0.1% Orthophosphoric acid and Acetonitrile (70:30, v/v)[13] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[12] | 0.8 mL/min[13] |
| Detection Wavelength | 260 nm[2] | 260 nm[12] | 320 nm[13] |
| Linearity Range | - | 10-500 ng/mL[12] | 3.5-21.0 µg/mL[13] |
| Correlation Coefficient (R²) | - | 0.9999[12] | >0.999[13] |
| Accuracy (% Recovery) | - | -4.4 to 8.6%[12] | 100.33-100.90%[13] |
| Precision (%RSD) | - | Intra-day: 4.0-6.6%, Inter-day: 2.6-7.7%[12] | System: 1.7252%, Method: 1.0583%[13] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[14] | Waters BEH C18 (50.0 × 2.1 mm; 1.7 μm)[15] | - |
| Mobile Phase | Acetonitrile and 1% Formic acid in water (gradient)[14] | Ammonium formate (B1220265) buffer 5 mM (pH 3.2) and Acetonitrile + 0.1% Formic acid (gradient)[15] | Methanol (B129727) and 0.3% Formic acid in water (gradient)[1] |
| Flow Rate | 0.40 mL/min[14] | 400 µL/min[15] | - |
| Ionization Mode | ESI Positive[14] | ESI Positive[15] | Positive Ion Mode[1] |
| Linearity Range | 1-400 ng/mL[14] | 5.00-491 ng/mL (in plasma)[15] | 0.5–48 ppb (ng/mL)[1] |
| Correlation Coefficient (R²) | >0.99[14] | >0.99[15] | >0.99[1] |
| LLOQ | 1 ng/mL[14] | - | 0.5 ppb (ng/mL)[1] |
| Matrix | Mouse Plasma[14] | Human Cerebrospinal Fluid and Plasma[15] | Human Plasma[1] |
| Internal Standard | Pirfenidone[14] | - | Apixaban[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key experiments cited.
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: A generalized workflow for analytical method validation.
Protocol 1: UV-Vis Spectrophotometric Method
This protocol is based on the method described for the estimation of Ibrutinib in bulk and tablet dosage forms.[9]
-
Instrumentation: Double beam UV-Vis spectrophotometer.
-
Solvent: Ethanol (B145695).
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of Ibrutinib and dissolve it in 100 mL of ethanol to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 14 µg/mL in ethanol.
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. An amount of powder equivalent to 10 mg of Ibrutinib is dissolved in 100 mL of ethanol, sonicated, and filtered. Further dilutions are made to fall within the calibration range.
-
Analysis: Measure the absorbance of the standard and sample solutions at 248 nm against an ethanol blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Ibrutinib in the sample solution from the calibration curve.
Protocol 2: HPLC-UV Method
This protocol is a representative example for the determination of Ibrutinib in human plasma.[12]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Capcell Pack C18 MG II (250 × 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and 0.5% monopotassium phosphate (B84403) (KH2PO4, pH 3.0) in a 52:48 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Internal Standard (IS): Nilotinib.
-
Sample Preparation (Plasma): To 200 µL of plasma, add the internal standard. Perform protein precipitation using a suitable solvent, followed by solid-phase extraction. The final extract is reconstituted in the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: The concentration of Ibrutinib is determined by comparing the peak area ratio of Ibrutinib to the internal standard against a calibration curve prepared in blank plasma.
Protocol 3: LC-MS/MS Method
This protocol outlines a sensitive method for the quantification of Ibrutinib in human plasma.[1]
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Mobile Phase: A gradient elution using methanol and 0.3% formic acid in water.
-
Ionization: Positive ion mode with multiple reaction monitoring (MRM).
-
Internal Standard (IS): Apixaban.
-
Sample Preparation (Plasma): To a plasma sample, add the internal standard. Perform a liquid-liquid extraction or protein precipitation. The resulting extract is evaporated to dryness and reconstituted in the mobile phase.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The concentration of Ibrutinib in the quality control and unknown samples is determined from the weighted (1/x²) linear regression analysis of the calibration curve.
Conclusion
The choice of an analytical method for Ibrutinib quantification is dictated by the specific requirements of the study.
-
UV-Vis Spectrophotometry offers a simple, cost-effective, and rapid method suitable for the analysis of bulk drug and pharmaceutical formulations where high sensitivity is not a primary concern.[9][10]
-
HPLC-UV provides a good balance of selectivity, sensitivity, and cost, making it a widely used technique for routine quality control and can also be applied to the analysis of biological samples with appropriate sample preparation.[2][12]
-
LC-MS/MS stands out as the gold standard for bioanalytical applications due to its superior sensitivity, specificity, and high-throughput capabilities, making it ideal for pharmacokinetic and therapeutic drug monitoring studies.[1][6]
Researchers and drug development professionals should carefully consider the validation parameters and the intended application to select the most appropriate analytical method for their Ibrutinib analysis. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. jetir.org [jetir.org]
- 3. ctppc.org [ctppc.org]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. latamjpharm.org [latamjpharm.org]
- 15. Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ibrutinib Assay Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ibrutinib, with a focus on adherence to the International Council for Harmonisation (ICH) guidelines. The objective is to offer a comparative analysis of different methodologies, supported by experimental data, to aid researchers and drug development professionals in selecting and implementing robust analytical procedures.
Ibrutinib: Mechanism of Action
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][3][4] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks the downstream signaling cascade that promotes the survival and growth of malignant B-cells.[2][3][5] This targeted inhibition makes Ibrutinib a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1]
Below is a diagram illustrating the B-cell receptor signaling pathway and the inhibitory action of Ibrutinib.
Comparison of Validated Analytical Methods for Ibrutinib
The following table summarizes the performance characteristics of various analytical methods validated for the quantification of Ibrutinib, with reference to ICH guidelines.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 0.2 - 15.0 µg/mL | 3.5 - 21.0 µg/mL | 1 - 600 ng/mL | 0.5 - 48 ppb (ng/mL) |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL | Not Specified | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.02 µg/mL | Not Specified | Not Specified | 0.5 ppb (ng/mL) |
| Accuracy (% Recovery) | 92.0 ± 0.2% (human skin) | 100.33 - 100.90% | 99.28 - 102.8% | Within ±15% deviation |
| Precision (%RSD) | < 2% | < 2% | < 8.5% | < 15% |
| Specificity/Selectivity | Selective in skin matrices | Not Specified | No interference observed | Minimal interference |
| Robustness | Robust to variations in mobile phase, temperature, and flow rate | Robust | Not Specified | Not Specified |
| ICH Guideline Reference | ICH Q2(R1) | ICH guidelines | FDA guidelines (similar to ICH) | ICH M10 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below, based on the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[6][7][8]
General Workflow for Analytical Method Validation
The validation of an analytical method follows a structured approach to ensure its suitability for the intended purpose.[8][9] The general workflow is depicted in the diagram below.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to Bioanalytical Methods for Ibrutinib Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of Ibrutinib in biological matrices, focusing on key validation parameters: linearity, lower limit of quantification (LLOQ), and recovery. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Ibrutinib.
Ibrutinib: A Targeted Therapy
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][3] By irreversibly binding to BTK, Ibrutinib effectively blocks this signaling cascade, making it a cornerstone in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4]
Comparative Analysis of Quantification Methods
The accurate quantification of Ibrutinib in biological samples is paramount for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are the most predominantly employed techniques for this purpose.[1][2] Below is a comparative summary of published data for these methods.
| Method | Linearity Range | LLOQ | Recovery (%) | Biological Matrix | Internal Standard | Reference |
| LC-MS/MS | 0.5–48 ng/mL | 0.5 ng/mL | Not Reported | Human Plasma | Apixaban | [5][6] |
| LC-MS/MS | 1–600 ng/mL | 1 ng/mL | 99.28 - 102.8% | Human Plasma | Ibrutinib-D5 | |
| LC-MS/MS | 0.400–200 ng/mL | 0.400 ng/mL | Not Reported | Human Plasma | Ibrutinib-d5 | [7] |
| HPLC-UV | 0.2–15.0 μg/mL | 0.02 μg/mL | 89.5 - 92.0% | Human and Porcine Skin | Not Reported | [8] |
| RP-HPLC | 3.5–2100 μg/mL | 2.1578 μg/mL | Not Reported | Bulk and Pharmaceutical Dosage Form | Not Reported | [2] |
| RP-HPLC | 0-14 µg/ml | 0.29 µg/ml | 98 - 102% | Bulk and Pharmaceutical Dosage Form | Not Reported | [9] |
| HPLC-DAD | 1-50 ng/mL | 1 ng/mL | 89 - 94% | Human Plasma | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for two common methods of Ibrutinib quantification.
LC-MS/MS Method for Ibrutinib Quantification in Human Plasma
This protocol is based on a validated method for bioequivalence studies.[5][6]
a) Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of the working solution to achieve the desired calibration level.
-
Add 10 µL of the internal standard (Apixaban, 500 ppb).
-
Precipitate the plasma proteins by adding 1 mL of acetonitrile.
-
Vortex the mixture thoroughly and then centrifuge.
-
Inject the resulting supernatant into the LC-MS/MS system for analysis.[5]
b) Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18[5]
-
Mobile Phase: A gradient of methanol (B129727) and 0.3% formic acid in water.[5]
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 20 µL[5]
c) Mass Spectrometry Detection:
-
Mode: Positive ion mode with multiple reaction monitoring (MRM).[5]
d) Validation Parameters:
-
Linearity: Assessed over a concentration range of 0.5–48 ppb with a correlation coefficient (R²) > 0.99.[5][6]
-
LLOQ: Determined to be 0.5 ppb with a signal-to-noise ratio exceeding 10.[5][6]
-
Recovery: While not explicitly quantified in the provided source, the method demonstrated high precision and accuracy, with intra- and inter-day deviations within 15%.[5]
HPLC-DAD Method for Ibrutinib Quantification in Human Plasma
This protocol outlines a simple and sensitive HPLC method with diode-array detection.[3]
a) Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of human plasma, add the appropriate volume of Ibrutinib working solution to create calibration standards (1, 2, 5, 10, 30, and 50 ng/mL).[3]
-
Add 0.3 mL of 1 M sodium carbonate solution and 2 mL of ethyl acetate (B1210297).[3]
-
Gently shake the mixture for 2 minutes and then centrifuge for 5 minutes at 5000 rpm.[3]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[3]
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Inject 20 µL of the reconstituted solution into the HPLC system.[3]
b) Chromatographic Conditions:
-
Column: C18 Hypersil GOLD (250 mm x 4.6 mm, 5 μm)[3]
-
Mobile Phase: Acetonitrile: methanol: buffer solution (pH 4.7 sodium acetate 10 mM and acetic acid 10 mM) in a 40:20:40 (v/v/v) ratio.[3]
-
Flow Rate: 1 mL/min (isocratic elution)[3]
-
Detection: Diode Array Detector (DAD), with two wavelengths for peak identity verification.[3]
c) Validation Parameters:
-
Linearity: Established over a range of 1-50 ng/mL.[3]
-
LLOQ: Determined to be 1 ng/mL.[3]
-
Recovery: The extraction recovery using ethyl acetate was between 89% and 94%.[3]
Visualizing the Mechanism of Action
To understand the therapeutic rationale for Ibrutinib, it is helpful to visualize its role in the B-cell receptor signaling pathway.
Caption: Simplified diagram of the B-cell receptor signaling pathway and the inhibitory action of Ibrutinib on BTK.
References
- 1. ctppc.org [ctppc.org]
- 2. jetir.org [jetir.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 7. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Ibrutinib Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ibrutinib, the choice of sample preparation method is a critical determinant of data quality and assay performance. Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, requires accurate quantification in complex biological matrices such as plasma for pharmacokinetic and pharmacodynamic studies. This guide provides an objective comparison of two of the most common sample preparation techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform the selection of the most suitable method for your analytical needs.
Introduction to Sample Preparation Techniques
The primary goal of sample preparation in bioanalysis is to remove interfering substances from the biological matrix that can compromise the accuracy, precision, and sensitivity of the analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins are a major source of interference and must be efficiently removed.
Protein Precipitation (PPT) is a straightforward and rapid technique that involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. This denatures and precipitates the proteins, which are then separated by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the LC-MS/MS system or further processed.
Liquid-Liquid Extraction (LLE) is a more selective sample preparation method that relies on the differential solubility of the analyte and matrix components between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the analyte can be preferentially partitioned into the organic phase, leaving behind many of the endogenous interferences.
Quantitative Performance Comparison
The selection of a sample preparation method is often guided by key performance metrics such as recovery, matrix effect, and process efficiency. The following table summarizes these parameters for protein precipitation and liquid-liquid extraction of Ibrutinib, based on data from separate bioanalytical studies. It is important to note that these values were not obtained from a direct head-to-head comparative study and may vary based on specific laboratory conditions and analytical instrumentation.
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Recovery | Information not explicitly available in the provided search results. Generally, PPT can result in lower but consistent recovery. | 88.5% - 93.2%[1] |
| Matrix Effect | Minimal matrix effect observed.[2] | Not explicitly quantified in the provided search results, but LLE is known for producing cleaner extracts and thus lower matrix effects. |
| Process Efficiency | High-throughput, simple, and fast.[3] | More labor-intensive and time-consuming.[3] |
| Selectivity | Less selective, may result in co-extraction of other matrix components.[3] | More selective, providing a cleaner extract.[3] |
| Solvent Consumption | Lower volumes of organic solvent. | Higher volumes of organic solvent. |
Experimental Protocols
Detailed methodologies for both protein precipitation and liquid-liquid extraction for Ibrutinib analysis are provided below. These protocols are adapted from published literature and serve as a guide for implementation in a laboratory setting.
Protein Precipitation (PPT) Method for Ibrutinib
This protocol is based on a validated LC-MS/MS method for the quantification of Ibrutinib in human plasma.[2]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Apixaban in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the working standard solution of Ibrutinib (for calibration curve and quality control samples) or blank solvent (for blank samples).
-
Add 10 µL of the internal standard working solution (500 ppb Apixaban).
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Method for Ibrutinib
This protocol is adapted from a validated HPLC-DAD method for the determination of Ibrutinib in human plasma.[4]
Materials:
-
Human plasma samples
-
Ethyl acetate, HPLC grade
-
1 M Sodium carbonate solution
-
Internal Standard (IS) solution (e.g., a suitable compound in methanol)
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Pipette 1 mL of human plasma into a 15 mL conical centrifuge tube.
-
Spike with the appropriate volume of Ibrutinib working solution and internal standard solution.
-
Add 0.3 mL of 1 M sodium carbonate solution and vortex for 10 seconds.
-
Add 2 mL of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with a known volume of the mobile phase.
-
Inject an appropriate volume of the reconstituted sample into the HPLC or LC-MS/MS system for analysis.
Visualizing the Workflows
To provide a clear visual comparison of the two methodologies, the following diagrams illustrate the experimental workflows for protein precipitation and liquid-liquid extraction.
Discussion and Conclusion
The choice between protein precipitation and liquid-liquid extraction for Ibrutinib analysis depends on the specific requirements of the assay and the laboratory's workflow.
Protein precipitation offers a significant advantage in terms of speed, simplicity, and high-throughput capability, making it well-suited for drug discovery and other research environments where a large number of samples need to be processed quickly.[3] The primary drawback of PPT is its non-selective nature, which can lead to the co-extraction of other endogenous matrix components, potentially causing ion suppression or enhancement in the mass spectrometer (matrix effects).[3] While one study indicated minimal matrix effect for Ibrutinib with PPT, this can be matrix and analyte dependent.[2]
Liquid-liquid extraction , on the other hand, provides a much cleaner sample extract due to its higher selectivity.[3] This results in reduced matrix effects, which can lead to improved assay robustness, accuracy, and precision. For regulated bioanalysis, where minimizing matrix effects is crucial, LLE is often the preferred method. However, LLE is more labor-intensive, time-consuming, and uses larger volumes of organic solvents, which can have cost and environmental implications.
References
Evaluating the performance of Ibrutinib-d4 in different biological matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the analysis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, the choice of an appropriate internal standard is critical for robust and reliable bioanalytical methods. This guide provides a comparative evaluation of Ibrutinib-d4's performance as a stable isotope-labeled internal standard against an alternative, Apixaban, in human plasma. The information herein is supported by experimental data from published studies.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for drug quantification. However, it is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. An ideal internal standard (IS) co-elutes with the analyte and exhibits similar behavior during extraction, ionization, and chromatographic separation. This allows for the normalization of the analyte's signal, correcting for variations and ensuring high accuracy and precision.
Stable isotope-labeled internal standards (SIL-ISs), such as Ibrutinib-d4, are considered the gold standard. As a deuterated analog of Ibrutinib, it is chemically and physically almost identical to the parent drug, ensuring the most effective compensation for analytical variability.
Comparative Performance of Ibrutinib-d4 and Apixaban
| Parameter | Ibrutinib-d4/d5 (SIL-IS) | Apixaban (Structural Analog IS) |
| Linearity (r²) | >0.99[1] | >0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 0.5 ppb (ng/mL)[2] |
| Intra-day Precision (% RSD) | < 8.5%[1] | Within acceptable limits (<15%)[2] |
| Inter-day Precision (% RSD) | < 8.5%[1] | Within acceptable limits (<15%)[2] |
| Accuracy | Within ± 15% of nominal concentration[1] | Within acceptable limits[2] |
| Recovery (%) | LQC: 101.86%, MQC: 102.8%, HQC: 99.28%[1] | Not explicitly stated |
| Matrix Effect (% CV) | LQC: 4.59%, HQC: 3.68%[1] | Minimal interference reported[2] |
LQC: Lower Quality Control, MQC: Medium Quality Control, HQC: Higher Quality Control
Based on the available data, both Ibrutinib-d4/d5 and Apixaban can be used to develop a validated bioanalytical method for Ibrutinib. However, the use of a stable isotope-labeled internal standard like Ibrutinib-d4 is generally preferred in regulated bioanalysis as it is more likely to mimic the behavior of the analyte throughout the analytical process, leading to more effective compensation for matrix effects and other sources of variability.
Experimental Protocols
Below are detailed methodologies for the quantification of Ibrutinib in human plasma using either Ibrutinib-d5 or Apixaban as the internal standard, based on published literature.
Method 1: Ibrutinib Quantification using Ibrutinib-d5 as Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of spiked human plasma, add 50 µL of Ibrutinib-d5 internal standard solution (1 µg/mL).
-
Sonicate the mixture for 15 seconds.
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10-20 minutes at 5°C.
-
Transfer the organic phase to a new tube and evaporate to dryness using a lyophilizer.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu LC system
-
Column: Reverse Phase-Symmetry C18 (75 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with acetonitrile, methanol (B129727), and 0.1% v/v formic acid.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 35°C
-
Autosampler Temperature: 5°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Ibrutinib: m/z 441.2 → 55.01
-
Ibrutinib-d5: m/z 446.5 → 60.01
-
Method 2: Ibrutinib Quantification using Apixaban as Internal Standard[2]
1. Sample Preparation:
-
Details of the extraction method are not explicitly stated in the abstract. However, a typical protein precipitation or liquid-liquid extraction would be employed.
2. LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Not explicitly stated, but a C18 column is common.
-
Mobile Phase: Gradient of methanol and 0.3% formic acid in water[2].
-
Flow Rate: 0.4 mL/min[2].
-
Column Temperature: 40°C[2].
-
Injection Volume: 20 µL[2].
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM)[2].
-
MRM Transitions: Not explicitly stated in the abstract.
Visualizing Key Processes
To further aid in the understanding of Ibrutinib's mechanism and the analytical workflow, the following diagrams are provided.
References
A Comparative Guide to Ibrutinib-d4 and ¹³C₆-Ibrutinib for Absolute Bioavailability Studies
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of Ibrutinib (B1684441), the selection of an appropriate stable isotope-labeled internal standard is paramount for accurate and reliable absolute bioavailability studies. This guide provides an objective comparison of two commonly used isotopic analogs of Ibrutinib: Ibrutinib-d4 (deuterium-labeled) and ¹³C₆-Ibrutinib (carbon-13 labeled), supported by experimental data and detailed methodologies.
Executive Summary
The determination of absolute bioavailability is a critical step in drug development, providing essential information on the fraction of an orally administered drug that reaches systemic circulation. The gold-standard approach for such studies involves the co-administration of a non-labeled oral dose with an intravenous dose of a stable isotope-labeled version of the drug. This allows for the simultaneous measurement of both forms in plasma, correcting for inter-individual variability in drug clearance.
While both Ibrutinib-d4 and ¹³C₆-Ibrutinib can be utilized as internal standards in mass spectrometric assays, ¹³C₆-Ibrutinib is generally considered the superior choice for absolute bioavailability studies. This is primarily due to the greater stability of the carbon-13 isotope, which minimizes the potential for isotopic exchange and ensures co-elution with the unlabeled drug, thereby providing more accurate quantification. However, the selection may also be influenced by factors such as cost and availability.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance characteristics of Ibrutinib-d4 and ¹³C₆-Ibrutinib based on available experimental data.
Table 1: Comparison of Key Characteristics for Ibrutinib-d4 and ¹³C₆-Ibrutinib
| Feature | Ibrutinib-d4 (Deuterium-labeled) | ¹³C₆-Ibrutinib (Carbon-13 labeled) | Rationale & Implications |
| Isotopic Stability | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms. | High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | ¹³C-labeling offers greater assurance of isotopic stability throughout the study. |
| Chromatographic Co-elution | Potential for a slight shift in retention time compared to the unlabeled drug (isotope effect). | Excellent. The physicochemical properties are nearly identical to the unlabeled drug, ensuring co-elution. | Co-elution is critical for accurate correction of matrix effects in LC-MS/MS analysis. |
| Mass Difference | +4 Da | +6 Da | A sufficient mass difference is necessary to prevent spectral overlap between the analyte and the internal standard. |
| Potential for Isotopic Interference | Higher. In-source fragmentation and H-D exchange can complicate spectra. | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference. | ¹³C-labeling generally provides a cleaner analytical signal. |
| Cost | Generally lower due to simpler synthesis. | Generally higher due to the more complex synthesis. | Practical consideration in the selection of an internal standard. |
Table 2: Quantitative Data from a Bioanalytical Method Validation using Ibrutinib-d4 as an Internal Standard
| Parameter | Result |
| Linearity Range | 1-600 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 8.5% |
| Inter-day Precision (%RSD) | < 8.5% |
| Accuracy (% Recovery) | 99.28% - 102.8% |
| Matrix Effect (%CV) | 3.68% - 4.59% |
| Data adapted from a study on the bioanalytical method development and validation of ibrutinib in biological matrices by LC-MS/MS. |
Table 3: Pharmacokinetic Data from an Absolute Bioavailability Study using ¹³C₆-Ibrutinib
| Parameter | Fasting State | Fed State |
| Absolute Bioavailability (F) | 3.9% | 8.4% |
| Fraction escaping gut metabolism (Fg) | Not Reported | 47.0% |
| Fraction escaping hepatic extraction (Fh) | Not Reported | 15.9% |
| Data adapted from a study on the stable isotope-labelled intravenous microdose for absolute bioavailability of ibrutinib in healthy adults. |
Experimental Protocols
Bioanalytical Method using Ibrutinib-d4 Internal Standard
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ibrutinib in human plasma using Ibrutinib-d4 as an internal standard is described below.
-
Sample Preparation:
-
To 250 µL of plasma, add 50 µL of Ibrutinib-d4 internal standard solution (1 µg/mL).
-
Perform liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 5000 rpm for 15 minutes.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Reverse phase C18 column (e.g., 75 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and 0.1% v/v formic acid in water.
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions:
-
Ibrutinib: m/z 441.2 → 55.01
-
Ibrutinib-d4: m/z 445.5 → 142.5
-
-
Absolute Bioavailability Study Protocol using ¹³C₆-Ibrutinib
The following protocol outlines a clinical study design to determine the absolute bioavailability of ibrutinib using an intravenous microdose of ¹³C₆-Ibrutinib.
-
Study Design: A single-center, open-label, three-period, fixed-sequence study in healthy adult subjects.
-
Dosing Regimen:
-
Period 1 (Fasting): A single oral dose of 560 mg ibrutinib after an overnight fast.
-
Period 2 (Fed): A single oral dose of 560 mg ibrutinib 30 minutes after a standard breakfast.
-
A single intravenous (IV) bolus of 100 µg of ¹³C₆-Ibrutinib is administered 2 hours after each oral dose.
-
-
Blood Sampling:
-
Blood samples are collected at pre-dose and at multiple time points up to 72 hours post-dose.
-
-
Bioanalysis:
-
Plasma concentrations of both ibrutinib and ¹³C₆-Ibrutinib are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
The absolute bioavailability (F) is calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) for the oral and IV administrations: F = (AUCoral / Doseoral) / (AUCiv / Doseiv)
-
Mandatory Visualization
Caption: Ibrutinib inhibits BTK, a key enzyme in the B-cell receptor signaling pathway.
Caption: Workflow for an absolute bioavailability study using a stable isotope-labeled drug.
Safety Operating Guide
Proper Disposal of N-Boc-Ibrutinib-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-Ibrutinib-d4, a deuterated and Boc-protected intermediate of the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Adherence to these guidelines will minimize exposure risks and ensure that all waste is managed in accordance with safety and environmental regulations.
This compound, while an intermediate, should be handled with the same caution as the active parent compound, Ibrutinib, which is classified as a hazardous drug.[1] Due to its potential toxicity and the hazardous nature of related compounds, special precautions must be taken throughout its lifecycle in the laboratory, from handling and storage to final disposal.
Key Chemical and Safety Data
A thorough understanding of the compound's properties is the first step in safe handling. The following table summarizes key data for this compound and the parent compound, Ibrutinib.
| Property | This compound | Ibrutinib |
| Molecular Formula | C₂₇H₂₆D₄N₆O₃ | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 490.59 g/mol | 440.5 g/mol |
| CAS Number | Not available | 936563-96-1 |
| Hazard Classification | Not explicitly classified, but should be handled as hazardous based on the parent compound. | Acute oral toxicity, skin irritation, serious eye irritation, respiratory tract irritation, reproductive toxicity, may cause organ damage through prolonged exposure.[2] |
| Storage Temperature | Refer to supplier's MSDS; typically stored in a freezer. | Store in a freezer. |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.
Personal Protective Equipment (PPE)
-
Gloves: Wear double-layered, powder-free gloves that are resistant to chemicals. Gloves must be inspected before use and changed immediately if contaminated.
-
Lab Coat: A disposable or dedicated lab coat should be worn. If it becomes contaminated, it must be removed immediately and disposed of as hazardous waste.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator is required.
Waste Identification and Segregation
-
Unused or Expired Pure Compound: This should be treated as hazardous chemical waste.
-
Contaminated Labware: Items such as gloves, vials, pipette tips, and empty containers that have come into direct contact with this compound should be considered contaminated waste.
-
Sharps: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Solutions: Solutions containing this compound should not be disposed of down the drain.[3][4] They must be collected as hazardous chemical waste.
Waste Collection and Storage
-
Collect all this compound waste in clearly labeled, sealed containers.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste in a designated, secure area away from incompatible materials.
Spill Management
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE before starting the cleanup.
-
For powder spills, carefully cover the spill with a damp absorbent material to avoid raising dust.
-
Collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.
Final Disposal
-
The ultimate disposal method for this type of hazardous waste is typically high-temperature incineration.[5]
-
This must be carried out by a certified hazardous waste management facility.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, ensuring safety and compliance at each step.
Caption: Disposal Workflow for this compound Waste.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, while maintaining compliance with all applicable regulations. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Guidance for Handling N-Boc-Ibrutinib-d4
N-Boc-Ibrutinib-d4 is an intermediate used in the synthesis of Ibrutinib-d4, a deuterated analog of Ibrutinib.[1] Ibrutinib is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1] Given that Ibrutinib is classified as a hazardous/cytotoxic drug, this compound should be handled with similar precautions to minimize occupational exposure.[2][3] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Chemical Properties
The table below summarizes key chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆D₄N₆O₃ | [1] |
| Molecular Weight | 490.59 g/mol | [1] |
| IUPAC Name | tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate | [6] |
| Storage Temperature | Refer to the supplier's Safety Data Sheet (SDS) for specific storage conditions. | [1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to potent pharmaceutical compounds like this compound.[7] A comprehensive PPE strategy should be implemented for all personnel handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for generating aerosols or dust. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[7][8] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory.[7] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds.[7] An N95 respirator may be applicable if required.[9] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves.[7] The outer pair should be changed immediately if contaminated.[7] |
| Body Protection | Disposable Coveralls or Gown | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[7][10] Gowns should be disposable, made of low-permeability fabric, have long sleeves with tight-fitting cuffs, and fasten in the back.[11] A dedicated lab coat, preferably disposable, should be worn over personal clothing.[7] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[3][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[3][7] |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for safely handling this compound from receipt to use. The following workflow outlines the key steps.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Personal Protective Equipment (PPE) :
-
Before entering the designated handling area, don the appropriate PPE as detailed in the table above.
-
-
Weighing and Reconstitution :
-
When handling the solid form, conduct all manipulations within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.
-
For weighing, use a balance inside a ventilated enclosure.
-
When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. Use syringes and needles with Luer-lock fittings to minimize the risk of spills.[11]
-
-
Post-Handling Decontamination :
-
Wipe down all work surfaces and equipment with an appropriate decontamination solution.[7]
-
Carefully doff PPE, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. Do not dispose of this compound down the drain or in regular trash.[2]
Experimental Protocol: Step-by-Step Disposal
-
Segregation :
-
Segregate all waste contaminated with this compound from other laboratory waste.
-
This includes unused or expired compounds, contaminated PPE, labware (e.g., vials, pipette tips), and cleaning materials.[15]
-
-
Containment :
-
Place all solid and liquid waste into a dedicated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled as "Hazardous Cytotoxic Waste" or with equivalent hazard communication.[15]
-
-
Storage of Waste :
-
Store the waste container in a secure, designated area away from general laboratory traffic until it is collected for disposal.
-
-
Final Disposal :
-
Arrange for a licensed hazardous waste disposal company to collect and transport the waste.
-
The preferred method for the final disposal of cytotoxic waste is high-temperature incineration.[2]
-
Spill Management and First Aid
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don PPE : Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.
-
Contain the Spill :
-
For powder spills : Gently cover the spill with a damp absorbent material to avoid making the powder airborne.[2]
-
For liquid spills : Cover with an appropriate absorbent material from a chemical spill kit.
-
-
Clean the Spill :
-
Working from the outside in, carefully collect all absorbent material and any contaminated items.
-
Place all materials into the designated cytotoxic waste container.
-
-
Decontaminate the Area :
-
Clean the spill area with a suitable decontamination solution, followed by a rinse with water.
-
Dispose of all cleaning materials as cytotoxic waste.
-
First Aid Measures
In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][16] Remove contact lenses if present and easy to do so.[13] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[5][17] Remove contaminated clothing and shoes.[13] |
| Inhalation | Move the person to fresh air.[5][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] |
| Ingestion | Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterward.[5][16] |
References
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. This compound | C27H30N6O3 | CID 169434910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aiha.org [aiha.org]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 16. fishersci.com [fishersci.com]
- 17. biosynth.com [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
